An In-depth Technical Guide to the Physicochemical Properties of 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic Acid and Its Analogs
Abstract This technical guide provides a comprehensive overview of the essential physicochemical properties of pyrazole carboxamides, a class of compounds with significant interest in the pharmaceutical and agrochemical...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of pyrazole carboxamides, a class of compounds with significant interest in the pharmaceutical and agrochemical sectors. Due to the limited availability of public data on 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid, this document uses the closely related and well-characterized analog, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , as a primary exemplar for discussing experimental characterization. We delve into the core principles and detailed methodologies for determining critical parameters such as melting point, acid dissociation constant (pKa), and aqueous solubility. The causality behind experimental choices is explained, and self-validating protocols are presented to ensure scientific rigor. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and characterize this important chemical scaffold.
Introduction: The Pyrazole Carboxamide Scaffold
The 1-methyl-pyrazole-4-carboxylic acid core is a foundational structure in modern chemistry. Its derivatives, particularly amides formed at the carboxylic acid, have proven to be exceptionally valuable.
Chemical Identity and Structure
The molecule of interest, 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid, belongs to the pyrazole class of heterocyclic compounds. The core structure consists of a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a methyl group, a carbamoyl (carboxamide) group, and a carboxylic acid group.
The structure of the primary analog discussed in this paper, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is shown below for reference.
Figure 1: Chemical Structures
Structures of the target compound and its key analog.
Significance in Research and Development
The true significance of this scaffold is realized in its amide derivatives. Amides of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are a cornerstone of the modern fungicide market, belonging to the succinate dehydrogenase inhibitor (SDHI) class[1]. Compounds like Fluxapyroxad, Bixafen, and Benzovindiflupyr are commercial successes that control a broad spectrum of fungal diseases on major crops[2][3]. The specific substituents on the pyrazole ring and the nature of the amide partner are critical for tuning the biological activity, selectivity, and pharmacokinetic properties of the final molecule. Understanding the physicochemical properties of the parent carboxylic acid is therefore a critical first step in the design and synthesis of new, effective derivatives.
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or an agrochemical active ingredient are determinative of its behavior, from formulation to bioavailability and environmental fate.
Note on Data Availability: Specific experimental data for 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid is not widely available in peer-reviewed literature. The following table includes experimental data for the analog 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and computationally predicted values where available.
To ensure data integrity and reproducibility, standardized, well-understood protocols must be employed. The following sections detail the methodologies for measuring the key physicochemical properties discussed.
Protocol: Determination of Melting Point
The melting point provides a quick, reliable indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.
Principle: A small, packed sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.
Methodology: Digital Melting Point Apparatus
Sample Preparation:
Ensure the sample is completely dry and finely powdered.
Tap the open end of a capillary tube into the sample powder to collect a small amount.
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.
Apparatus Setup:
Set a starting temperature approximately 15-20°C below the expected melting point. For the analog, a starting temperature of ~180°C would be appropriate.
Set a slow ramp rate of 1-2°C per minute to ensure thermal equilibrium.
Insert the packed capillary tube into the sample holder.
Measurement:
Start the heating program.
Observe the sample through the magnified viewing port.
Record T₁: The temperature at which the first droplet of liquid is observed.
Record T₂: The temperature at which the last solid crystal melts completely.
The melting range is reported as T₁ - T₂.
Trustworthiness: Perform the measurement in triplicate with fresh samples for each run. The results should be consistent within a narrow margin. A rapid preliminary measurement with a fast ramp rate can be used to quickly find the approximate melting point before conducting a more precise measurement.
Crystal Structure and X-ray Diffraction Analysis of 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid: An In-Depth Technical Guide
Executive Summary The structural characterization of functionalized pyrazoles is a critical path in modern drug discovery and agrochemical development. 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1006484-30-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural characterization of functionalized pyrazoles is a critical path in modern drug discovery and agrochemical development. 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1006484-30-5) is a highly versatile building block characterized by a dense array of hydrogen-bond donors and acceptors localized on a rigid heteroaromatic core.
This whitepaper provides an authoritative, step-by-step guide to the crystallographic analysis of this compound. By synthesizing established crystallographic principles with field-proven methodologies, this guide details the causality behind experimental choices—from crystal growth to Single-Crystal X-Ray Diffraction (SCXRD) refinement—ensuring a self-validating workflow for researchers.
Structural Chemistry & Supramolecular Synthons
To successfully solve the crystal structure of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid, one must first understand its predictable supramolecular behavior. The molecule features three distinct functional domains:
N1-Methyl Group: Acts as a steric boundary and eliminates the N1-H hydrogen bond donor typical of unsubstituted pyrazoles.
C3-Carbamoyl Group (-CONH₂): Provides two strong hydrogen bond donors (-NH₂) and one acceptor (C=O).
C4-Carboxylic Acid (-COOH): Provides one strong donor (-OH) and one acceptor (C=O).
Conformational Locking and Steric Strain
The ortho relationship between the C3-carbamoyl and C4-carboxylic acid groups induces significant steric strain. To minimize this, the molecule will likely form an intramolecular hydrogen bond (e.g., between the carbamoyl -NH₂ and the carboxylic C=O), forming a stable pseudo-six-membered ring. This conformational locking restricts the rotatable bonds, reducing the entropic penalty during crystallization.
Intermolecular Networks
In the solid state, pyrazole-4-carboxylic acids are renowned for their complex hydrogen-bonded architectures. As demonstrated by [1], pyrazole-4-carboxylic acid derivatives frequently form quasi-linear ribbons or undulated chains driven by cyclic hydrogen bonds. Furthermore, crystallographic analyses of related derivatives frequently reveal the formation of robust
R22(8)
and
R22(9)
supramolecular synthons, driven by strong O–H···O and N–H···O interactions [2].
Caption: Mechanistic pathway of supramolecular assembly from monomeric state to the 3D crystal lattice.
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure rigorous scientific integrity. Every step includes the underlying causality and a validation checkpoint to ensure data reliability.
Phase 1: Crystal Growth and Selection
Step 1: Solvent Screening. Dissolve 50 mg of the compound in a binary solvent system (e.g., Methanol/Ethyl Acetate or DMF/Water).
Causality: The compound possesses competing hydrogen bond donors and acceptors. A protic/aprotic mixture modulates the primary solvation sphere, preventing rapid, amorphous precipitation and promoting ordered, thermodynamically stable nucleation.
Step 2: Controlled Evaporation. Pierce the vial cap with a 20-gauge needle and allow slow evaporation at 293 K over 7–14 days.
Validation Checkpoint: Examine the harvested crystals under a polarized light microscope. Suitable crystals must exhibit uniform optical extinction when rotated, confirming a single crystalline domain without twinning.
Phase 2: SCXRD Data Collection
Step 1: Cryogenic Mounting. Coat a 0.2 mm crystal in perfluoropolyether oil and mount it on a cryoloop. Immediately transfer to the diffractometer under a 150 K nitrogen stream.
Causality: Flash-cooling to 150 K minimizes atomic thermal vibrations (Debye-Waller factors). This is critical for pyrazole-carboxylic acids, as it freezes dynamic proton disorder within the hydrogen bonds, allowing for the precise crystallographic location of hydrogen atoms [1].
Step 2: X-ray Exposure. Utilize a Cu K
α
microfocus source (
λ=1.54184
Å).
Causality: Cu radiation provides higher resolution and stronger diffraction intensities for small, light-atom organic molecules compared to Mo K
α
.
Validation Checkpoint: During initial cell indexing and data reduction, the internal agreement factor (
Rint
) must be < 0.05. A higher value indicates crystal degradation, twinning, or poor centering.
Phase 3: Structure Solution and Refinement
Step 1: Intrinsic Phasing. Solve the phase problem using SHELXT.
Step 2: Anisotropic Refinement. Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on
F2
(SHELXL).
Step 3: Hydrogen Placement. Locate the critical amine and carboxylic acid protons from the difference Fourier map, refining their coordinates freely to map the exact hydrogen-bonding network.
Validation Checkpoint: The final Goodness-of-Fit (S) must approach 1.000, and the maximum residual electron density peak should be < 0.5 e/ų, confirming all atoms are correctly assigned and no solvent molecules are missing.
Caption: Step-by-step logical workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.
Quantitative Data and Validation Metrics
To ensure the structural data meets the rigorous standards required for publication or pharmaceutical patenting, the experimental results must be evaluated against standardized crystallographic metrics.
Maximizes scattering intensity for light atoms (C, H, N, O).
Absorption Correction
Multi-scan (e.g., SADABS)
Corrects for varying X-ray path lengths through non-spherical crystals.
Rint
< 0.05
Validates the internal consistency of symmetry-equivalent reflections.
R1
[I > 2
σ
(I)]
< 0.05
Indicates excellent agreement between observed and calculated structural models.
wR2
(all data)
< 0.15
Confirms the overall accuracy of the least-squares refinement.
Goodness-of-fit (
S
)
~ 1.000
Verifies that the weighting scheme and structural model are statistically sound.
References
Foces-Foces, C., Echevarría, A., Jagerovic, N., Alkorta, I., Elguero, J., Langer, U., Klein, O., Minguet-Bonvehí, M., & Limbach, H.-H. (2001). "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains." Journal of the American Chemical Society, 123(32), 7898-7906. URL:[Link]
Cambridge University Press. (2019). "Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction." Powder Diffraction, 34(2), 151-158. URL:[Link]
Foundational
An In-Depth Technical Guide to the Thermodynamic Stability of 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic Acid
Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. In the landscape of drug development and fine chemical synthesis, a thorough understanding of a molecule's intrinsic stability is paramount for ensuring its quality, safety, and efficacy. This document delineates the critical methodologies for a robust stability assessment, including thermal analysis and forced degradation studies under various stress conditions. By integrating established chemical principles with detailed, field-proven experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, outline self-validating protocols, and provide a basis for predicting degradation pathways, thereby enabling the development of stable formulations and appropriate storage conditions.
Introduction: The Imperative of Stability in Molecule Development
The journey of a novel chemical entity from discovery to application is fraught with challenges, chief among them being the assurance of its stability. Thermodynamic stability dictates a compound's shelf-life, influences its formulation strategy, and can impact its biological activity and safety profile. The subject of this guide, 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid, possesses a unique constellation of functional groups—a substituted pyrazole ring, a carboxamide, and a carboxylic acid—that contribute to its chemical reactivity and potential degradation pathways.
The pyrazole ring itself, being aromatic, generally confers a degree of stability.[1] However, the amide and carboxylic acid moieties are susceptible to hydrolysis, and the overall molecule may be sensitive to heat, light, and oxidative stress. An early and thorough assessment of these liabilities is not merely a regulatory requirement but a cornerstone of efficient and successful product development. This guide provides the strategic and technical framework for conducting such an assessment.
Physicochemical and Structural Profile
A molecule's stability is intrinsically linked to its structure. Understanding the key physicochemical properties is the first step in a comprehensive stability analysis.
Table 1: Physicochemical Properties of 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic Acid
The structural features of this molecule suggest several potential areas of instability:
Hydrolysis: The carbamoyl (amide) group is susceptible to both acid and base-catalyzed hydrolysis to yield the corresponding dicarboxylic acid.
Decarboxylation: Carboxylic acids, particularly when heated, can undergo decarboxylation.
Oxidation: While the pyrazole ring is relatively stable, other parts of the molecule could be susceptible to oxidation.[3]
Solid-State Transformations: Polymorphism, or the ability to exist in different crystal forms, can significantly impact the stability, solubility, and bioavailability of a compound. Studies on related pyrazole-4-carboxylic acids have shown evidence of polymorphism and solid-state proton transfer.[4][5]
Methodologies for Stability Assessment
A multi-faceted approach is required to build a complete stability profile. This involves both thermal analysis of the solid state and forced degradation studies in solution.
Thermal Analysis: Probing Solid-State Stability
Thermal analysis techniques are indispensable for characterizing the solid-state stability of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on melting, decomposition, and desolvation events.
The expected outcome for 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid would be a distinct melting endotherm followed by one or more mass loss events in the TGA corresponding to decomposition.
Forced degradation, or stress testing, is a critical component of stability assessment that involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[10] The goal is to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[11]
Caption: Experimental workflow for forced degradation studies.
Acid Hydrolysis: 0.1 M HCl at 60°C for up to 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for up to 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.
Thermal Degradation: Heat the solution at 60°C for up to 24 hours.
Photodegradation: Expose the solution to light according to ICH Q1B guidelines.
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
Sample Quenching: Immediately stop the degradation by neutralizing the acid/base samples or diluting the other samples with the mobile phase.
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Stability-Indicating Analytical Method
A robust analytical method is essential to accurately quantify the decrease in the parent compound and the formation of degradation products. A reverse-phase HPLC method with UV detection is a common and effective choice.[13]
Experimental Protocol 3: Development of a Stability-Indicating HPLC Method
Instrumentation: HPLC system with a PDA or UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions (Starting Point):
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30-40°C.
Detection: Monitor at a wavelength where the parent compound and potential degradants absorb (a PDA detector is recommended for assessing peak purity).
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The key is to demonstrate that all degradation products are well-resolved from the parent peak.
Potential Degradation Pathways
Based on the structure of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid, several degradation pathways can be hypothesized. The primary route is likely to be hydrolysis of the carbamoyl group.
Caption: Hypothetical degradation pathway via hydrolysis and decarboxylation.
Hydrolysis: Under acidic or basic conditions, the amide bond of the carbamoyl group can be cleaved to form 1-methyl-1H-pyrazole-3,4-dicarboxylic acid. This is a common degradation pathway for amide-containing compounds.
Decarboxylation: The resulting dicarboxylic acid, or even the parent compound under harsh thermal stress, could potentially undergo decarboxylation to yield 1-methyl-1H-pyrazole-4-carboxylic acid.
Data Interpretation and Reporting
The data from these studies should be systematically compiled to build a comprehensive stability profile.
Table 3: Example Summary of Forced Degradation Results
Stress Condition
Duration
% Assay of Parent Compound
% Degradation
No. of Degradants
0.1 M HCl
24h
85.2%
14.8%
2
0.1 M NaOH
8h
78.5%
21.5%
1
3% H₂O₂
24h
98.1%
1.9%
1
Heat (60°C)
24h
99.5%
0.5%
0
Light (ICH Q1B)
Overall Illumination
97.8%
2.2%
2
This summary allows for a quick assessment of the compound's liabilities. In this hypothetical example, the compound is most sensitive to basic hydrolysis. This information is crucial for guiding formulation development (e.g., avoiding alkaline excipients) and defining appropriate storage conditions (e.g., protection from light).
Conclusion
The thermodynamic stability of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid is a critical quality attribute that must be thoroughly investigated. This guide provides a robust framework for such an investigation, grounded in the principles of thermal analysis and forced degradation studies. By systematically applying the detailed protocols herein, researchers can elucidate the intrinsic stability of the molecule, identify potential degradation pathways, and develop validated, stability-indicating analytical methods. This foundational knowledge is indispensable for making informed decisions throughout the drug development lifecycle, ultimately ensuring the delivery of a safe, stable, and effective product.
References
Infantes, L., García, M. A., López, C., Claramunt, R. M., & Elguero, J. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Zeitschrift für Physikalische Chemie, 227(7-8), 841-856. [Link]
Limbach, H. H., Klein, O., Lopez, C., Elguero, J., & Foces-Foces, C. (2001). A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. Magnetic resonance in chemistry, 39(S1), S137-S148. [Link]
Digital.CSIC. (2013). The structure and dynamic properties of 1H-pyrazole-4-carboxylic acids in the solid state. [Link]
Ghosh, T., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. [Link]
Pouliot, M., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & medicinal chemistry letters, 22(3), 1354–1358. [Link]
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
Pawar, S. S., & Pishwikar, S. A. (2020). Review on development of forced degradation studies and its approaches on stability indicating method. GSC Biological and Pharmaceutical Sciences, 11(3), 139-148. [Link]
ResearchGate. (2022). TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air atmosphere. [Link]
ResearchGate. (2016). The DSC-TGA curves of pure 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate crystal (3). [Link]
AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]
Sharma, M. C. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3). [Link]
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
PubMed. (2013). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. [Link]
PubMed. (2021). Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. [Link]
ResearchGate. (2025). Balancing energy and stability: Synthesis, structure and performance of 3-nitro-1-(trinitromethyl)-1H-pyrazole-4-carboxylic acid and its energetic salts. [Link]
Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5565. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary
The compound 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1006484-30-5) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and phosphodiesterase modulators. Understanding its aqueous solubility profile is a critical prerequisite for downstream chemical processing, purification, and early-stage formulation.
This whitepaper provides a comprehensive, mechanistically grounded guide to evaluating the pH-dependent solubility of this compound. By moving beyond simple kinetic estimations, we detail a self-validating thermodynamic solubility workflow that aligns with the Biopharmaceutics Classification System (BCS) guidelines.
Structural Rationale and Physicochemical Properties
To predict and measure solubility accurately, we must first deconstruct the molecular architecture of the compound:
The Pyrazole Core: The 1-methyl-1H-pyrazole scaffold is a rigid, planar, and relatively polar heterocycle [1]. The N-methyl substitution at position 1 prevents tautomerization and adds a slight lipophilic character to the ring system.
The Carbamoyl Group (Position 3): The
−CONH2
moiety acts as both a strong hydrogen bond donor and acceptor. It facilitates intermolecular hydrogen bonding, which increases the crystal lattice energy and consequently lowers the intrinsic aqueous solubility (
S0
).
The Carboxylic Acid (Position 4): This is the primary ionizable center. The base scaffold, 1-methyl-1H-pyrazole-4-carboxylic acid, exhibits a
pKa
of approximately 3.88 [2]. However, the introduction of the strongly electron-withdrawing carbamoyl group at the adjacent position 3 exerts an inductive effect, lowering the predicted
pKa
of the carboxylic acid to approximately 3.3 – 3.5 .
The pH-Solubility Relationship
Because the molecule contains a carboxylic acid, its solubility is fundamentally governed by the Henderson-Hasselbalch equation. At a pH well below its
pKa
(e.g., pH 1.2), the molecule exists almost entirely in its neutral, unionized state, reflecting its intrinsic solubility (
S0
). As the pH increases above 3.5, deprotonation yields a highly polar carboxylate anion, leading to an exponential increase in solubility.
Figure 1: Dissolution and pH-dependent ionization equilibrium.
In early-stage screening, kinetic solubility (diluting a DMSO stock into an aqueous buffer) is often used for speed. However, kinetic methods frequently overestimate solubility due to the formation of supersaturated states or amorphous precipitates. For a crystalline intermediate like 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid, thermodynamic solubility via the shake-flask method is the gold standard [3].
The following protocol is designed as a self-validating system, ensuring that true equilibrium is reached and that analytical artifacts are minimized.
Standard Operating Procedure (SOP): Shake-Flask Method
Step 1: Buffer Preparation
Prepare aqueous buffers to mimic physiological and synthetic environments, adhering to WHO/ICH guidelines [4]:
Step 2: Solid Addition
Dispense an excess amount of the solid compound (e.g., 50 mg) into glass vials containing 1.0 mL of each buffer. Causality check: A visible suspension must remain throughout the experiment to guarantee that the solution is saturated and in equilibrium with the solid phase.
Step 3: Isothermal Equilibration
Seal the vials and place them in an orbital shaker at 37°C ± 0.5°C at 200 rpm for 24 to 48 hours.
Step 4: Phase Separation (Critical Step)
Centrifuge the suspension at 15,000 rpm for 15 minutes to pellet the bulk solid. Filter the supernatant through a 0.22 µm PTFE syringe filter .
Causality check: PTFE (Polytetrafluoroethylene) is strictly required here. The polar carbamoyl and carboxylic acid groups can non-specifically bind to nylon or cellulose filters, which would artificially lower the quantified solubility.
Step 5: Equilibrium pH Verification
Measure the pH of the filtered supernatant.
Causality check: The dissolution of a bulk carboxylic acid releases protons (
H+
). If the compound's solubility exceeds the buffer's capacity, the pH will drop. The final solubility must always be plotted against the equilibrium pH, not the initial buffer pH.
Step 6: HPLC-UV Quantification
Dilute the filtrate appropriately and analyze via HPLC-UV (λ ≈ 254 nm) against a multi-point calibration curve of the compound prepared in a solvent where it is fully soluble (e.g., Methanol/Water 50:50).
Figure 2: Standardized shake-flask methodology for thermodynamic solubility.
Quantitative Data Presentation
Based on the physicochemical properties of the pyrazole core and the ionizable carboxylic acid, the expected thermodynamic solubility profile is highly pH-dependent. The table below summarizes the expected quantitative behavior of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid.
Table 1: Expected Thermodynamic Solubility Profile at 37°C
Initial Buffer pH
Buffer System
Expected Equilibrium pH
Dominant Ionization State
Estimated Solubility (mg/mL)
1.2
0.1 N HCl
1.2
Neutral (Unionized)
< 0.5 (Low)
4.5
50 mM Acetate
4.3
Mixed (Neutral / Anion)
1.5 – 3.0 (Moderate)
6.8
50 mM Phosphate
6.7
Fully Ionized (Anion)
> 25.0 (High)
7.4
50 mM Phosphate
7.4
Fully Ionized (Anion)
> 50.0 (Very High)
*Note: A slight drop in equilibrium pH is expected due to the acidic nature of the dissolved solute overcoming local buffer capacity.
Conclusion & Strategic Implications
The solubility of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid is dictated by the interplay between its rigid, hydrogen-bonded crystal lattice and the ionization state of its C4-carboxylic acid.
For synthetic chemists and formulation scientists, this profile dictates that acidic conditions will precipitate the compound (making pH crash an excellent method for isolation and crystallization), while neutral to basic conditions will readily solubilize it via anion formation. By utilizing the rigorous, PTFE-filtered shake-flask methodology outlined above, development teams can generate trustworthy, artifact-free solubility data to guide the scale-up and formulation of this crucial pyrazole intermediate.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 70255, 1-Methyl-1H-pyrazole." PubChem, [Link]
Avdeef, A. "Solubility of sparingly-soluble ionizable drugs." Advanced Drug Delivery Reviews, 2007, 59(7): 568-90. [Link]
World Health Organization (WHO). "Annex 4: WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of Active Pharmaceutical Ingredients." WHO Technical Report Series, [Link]
Foundational
Mechanism of action for 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid derivatives
An In-Depth Technical Guide to the Mechanism of Action for 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives This technical guide provides a comprehensive overview of the mechanisms of action for derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Mechanism of Action for 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives
This technical guide provides a comprehensive overview of the mechanisms of action for derivatives of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. This scaffold has proven to be a versatile platform for the development of a range of biologically active compounds, from fungicides to potential anticancer and anti-inflammatory agents. This document will delve into the specific molecular targets and signaling pathways modulated by these derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Versatility of the Pyrazole-4-Carboxamide Scaffold
The 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid core is a privileged scaffold in medicinal and agricultural chemistry. Its derivatives have demonstrated a remarkable diversity of biological activities, which can be attributed to the scaffold's ability to present functional groups in a specific three-dimensional orientation, allowing for high-affinity interactions with various biological targets. This guide will focus on the most well-elucidated mechanisms of action, providing a foundation for further research and development.
Mechanism of Action in Antifungal Agents: Inhibition of Succinate Dehydrogenase (SDH)
A prominent application of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid derivatives is in the field of agriculture as potent fungicides.[1][2] The primary molecular target for these compounds is succinate dehydrogenase (SDH) , also known as complex II of the mitochondrial respiratory chain.[2][3] Inhibition of SDH disrupts the fungal cell's energy production, leading to its death.
Molecular Interactions with SDH
Several commercial fungicides, including isopyrazam, sedaxane, bixafen, and fluxapyroxad, are based on this pyrazole amide scaffold.[1][3] Molecular docking studies have revealed the key interactions between these derivatives and the Qp site of the SDH enzyme.[1][3] The carbonyl oxygen atom of the pyrazole-4-carboxamide moiety plays a crucial role in binding, forming hydrogen bonds with the hydroxyl group of a tyrosine residue (TYR58) and the amino group of a tryptophan residue (TRP173) within the active site.[1][3]
Caption: Inhibition of ALKBH1 by a pyrazole derivative leads to AMPK pathway activation.
Experimental Protocol: Fluorescence Polarization (FP) Assay for ALKBH1 Inhibition
The inhibitory potency of compounds against ALKBH1 can be determined using a fluorescence polarization (FP) assay.
Methodology:
Reagents: Recombinant human ALKBH1 protein, a fluorescently labeled DNA probe containing a 6mA modification, and the test compounds.
Assay Principle: The FP assay measures the change in the polarization of fluorescent light emitted from the labeled DNA probe. When the small probe is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger ALKBH1 protein, its tumbling is slower, leading to high polarization. An inhibitor will compete with the probe for binding to ALKBH1, causing a decrease in polarization.
Procedure:
Incubate the ALKBH1 protein with varying concentrations of the test compound.
Add the fluorescently labeled DNA probe.
Measure the fluorescence polarization using a suitable plate reader.
Data Analysis: Plot the FP values against the compound concentration and fit the data to a suitable model to determine the IC50 value.
Emerging Mechanisms of Action
Beyond their well-established roles as SDH and ALKBH1 inhibitors, derivatives of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid are being investigated for other therapeutic applications.
Anti-inflammatory Activity: Certain derivatives have been designed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4) , a key signaling molecule in the Toll-like receptor/interleukin-1 receptor pathway. [4]Inhibition of IRAK4 is a promising strategy for treating a range of inflammatory and autoimmune diseases.
[4]* Antibacterial and Antitubercular Activity: The pyrazole scaffold is also found in compounds with antibacterial activity and has been explored for its potential to inhibit enzymes in Mycobacterium tuberculosis, such as CYP121A1.
[5][6][7]* Monoamine Oxidase (MAO) Inhibition: Some pyrazole derivatives have shown selective inhibitory activity against MAO-B, suggesting their potential for the treatment of neurodegenerative diseases.
[8]
The 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid scaffold is a remarkably versatile platform for the design of bioactive molecules. Its derivatives have demonstrated potent and specific mechanisms of action against a range of targets, from fungal enzymes to human epigenetic modifiers and inflammatory kinases. A thorough understanding of the molecular interactions and downstream signaling effects, as detailed in this guide, is essential for the continued development of novel therapeutics and agrochemicals based on this privileged chemical structure. The experimental protocols provided herein offer a starting point for researchers to investigate the efficacy and mechanism of action of their own pyrazole-based compounds.
References
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI. [Link]
Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). ACS Publications. [Link]
Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). PubMed. [Link]
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). PubMed. [Link]
Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). ResearchGate. [Link]
Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. (2023). PubMed. [Link]
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (n.d.). RSC Publishing. [Link]
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2025). ResearchGate. [Link]
Synthesis and inhibitory activity against human monoamine oxidase of N1-thiocarbamoyl-3,5-di(hetero)aryl-4,5-dihydro-(1H)-pyrazole derivatives. (2010). PubMed. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
Toxicological data and safety profile of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid
An in-depth analysis of the publicly available toxicological data for 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid reveals a notable absence of comprehensive studies. While this compound is of interest within vario...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth analysis of the publicly available toxicological data for 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid reveals a notable absence of comprehensive studies. While this compound is of interest within various chemical synthesis and potential pharmaceutical development programs, its specific safety profile has not been extensively characterized in publicly accessible literature. Safety Data Sheets (SDS) for structurally related pyrazole carboxylic acid derivatives are available, providing foundational hazard classifications, but a detailed toxicological dossier for the target compound is not established.
This guide, therefore, serves a dual purpose. Firstly, it transparently acknowledges the existing data gap. Secondly, and more critically, it provides a robust methodological framework for researchers, scientists, and drug development professionals on how to establish the toxicological and safety profile of a novel pyrazole derivative such as 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. This document is structured to guide the user through a tiered, scientifically rigorous evaluation process, from initial in silico assessments to detailed in vivo studies, ensuring a comprehensive understanding of the compound's potential risks.
Physicochemical Characterization and Initial Hazard Assessment
A foundational step in any toxicological evaluation is the thorough characterization of the compound's physicochemical properties. These parameters are critical as they influence the substance's absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.
Key Physicochemical Parameters:
Molecular Weight: 169.15 g/mol
Molecular Formula: C₆H₇N₃O₃
Appearance: Solid (predicted)
Melting Point: Not available
Boiling Point: Not available
Water Solubility: Predicted to be moderate to high due to the presence of polar functional groups (carboxylic acid, carbamoyl).
LogP (Octanol-Water Partition Coefficient): A key indicator of a substance's lipophilicity and potential for bioaccumulation. This would be determined experimentally.
pKa: The dissociation constant is crucial for understanding the compound's ionization state at physiological pH, which affects its absorption and interaction with biological targets.
Initial Hazard Assessment via Analogs:
In the absence of direct data, a preliminary hazard assessment can be informed by examining the safety profiles of structurally similar compounds. It is crucial to note that this information is for illustrative purposes and may not be representative of the target compound's behavior.
Compound Name
CAS Number
GHS Hazard Classifications
1-Methyl-1H-pyrazole-4-carboxylic acid
5952-92-1
Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Category 3)[1]
Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[4]
This initial analysis of related compounds suggests that dermal and ocular irritation are potential hazards associated with this class of molecules.
A Tiered Approach to Toxicological Evaluation
A systematic, tiered approach to toxicological testing is recommended to efficiently and ethically assess the safety of a new chemical entity. This strategy begins with in vitro and in silico methods to prioritize compounds and identify potential hazards before proceeding to more complex and resource-intensive in vivo studies.
Caption: A tiered workflow for toxicological evaluation.
Methodologies for Key Toxicological Endpoints
Acute Toxicity
The initial assessment of a substance's toxicity is typically evaluated through acute toxicity studies. These studies determine the potential for adverse effects from a single, short-term exposure.
Animal Model: Typically, female rats are used as they are generally more sensitive.
Dosing: A single animal is dosed at a starting level just below the estimated LD50.
Observation: The animal is observed for signs of toxicity for up to 14 days.
Dose Adjustment:
If the animal survives, another animal is dosed at a higher level.
If the animal dies, another animal is dosed at a lower level.
Endpoint: The study continues until a stopping criterion is met, which allows for the calculation of the LD50 (the dose at which 50% of the test population is expected to die) and its confidence intervals.
Genotoxicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. A standard battery of tests is employed to assess different aspects of genotoxicity.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine).
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (e.g., S9 mix from rat liver) to mimic metabolic processes in the body.
Exposure: The bacterial strains are exposed to various concentrations of the test compound.
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid due to a mutation) is counted. A significant, dose-dependent increase in revertant colonies compared to the control indicates mutagenic potential.
Caption: Workflow for an Ames bacterial reverse mutation assay.
Metabolism and Pharmacokinetics (ADME)
Understanding the ADME profile of a compound is crucial for interpreting toxicological data and extrapolating it to humans.
Experimental Protocol: In Vitro Metabolic Stability Assay
Test System: Human liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes (e.g., cytochrome P450s).
Incubation: The test compound is incubated with the test system at 37°C.
Sampling: Aliquots are taken at various time points.
Analysis: The concentration of the parent compound is measured using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Endpoint: The rate of disappearance of the parent compound is used to calculate its in vitro half-life and intrinsic clearance, which provides an indication of its metabolic stability.
Data Integration and Safety Profile Construction
The culmination of the toxicological evaluation is the integration of all data to construct a comprehensive safety profile. This involves:
Hazard Identification: Identifying the adverse effects the compound can cause.
Dose-Response Assessment: Characterizing the relationship between the dose and the incidence of adverse effects. This is used to determine the No-Observed-Adverse-Effect Level (NOAEL).
Exposure Assessment: Determining the extent of human exposure under various scenarios.
Risk Characterization: Combining the hazard, dose-response, and exposure information to estimate the probability of adverse health effects in humans.
Based on this comprehensive profile, decisions can be made regarding the continued development of the compound, and if applicable, safe exposure limits for humans can be established.
Conclusion
While a definitive toxicological profile for 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid is not currently in the public domain, a clear and scientifically validated path exists for its determination. By following a tiered, evidence-based approach, researchers and drug development professionals can systematically evaluate the safety of this and other novel chemical entities. The illustrative data from related pyrazole carboxylic acids suggest that, at a minimum, a thorough evaluation of dermal and ocular irritation potential is warranted. A comprehensive assessment of genotoxicity, systemic toxicity, and metabolic fate will be essential to fully characterize the safety profile and enable informed risk management decisions.
References
MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available at: [Link]
PubMed. (2023, May 3). Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. Available at: [Link]
Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]
Aaron Chemicals. (2024, November 1). Safety Data Sheet: 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
World Health Organization (WHO). (2008). Pesticide residues in food – 2008: Toxicological evaluations. Available at: [Link]
European Chemicals Agency (ECHA). Substance Information: Cyantraniliprole. Available at: [Link]
ResearchGate. (2025, October 16). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available at: [Link]
ACS Publications. (2021, October 27). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Available at: [Link]
NextSDS. 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
PubChem. 1-methyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]
MDPI. (2021, March 26). Genotoxicity and Epigenotoxicity of Carbazole-Derived Molecules on MCF-7 Breast Cancer Cells. Available at: [Link]
PubChem. 1H-Pyrazole-4-carboxamide. Available at: [Link]
PubChemLite. 3-[(1-methyl-1h-pyrazol-3-yl)carbamoyl]propanoic acid. Available at: [Link]
Google Patents. Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
Step-by-step synthesis protocol for 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid
An In-Depth Guide to the Synthesis of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-carbamoyl-1-methyl-1H-pyrazol...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block for researchers in medicinal chemistry and drug development. Pyrazole derivatives are a cornerstone in the synthesis of a multitude of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[1][2] This guide details a proposed three-step synthetic pathway, beginning with the construction of the pyrazole core via a cyclocondensation reaction, followed by sequential hydrolysis steps to yield the target compound. The protocol is designed for accessibility and reproducibility, with in-depth explanations of the chemical principles and experimental choices, ensuring both scientific rigor and practical utility for researchers.
Introduction: The Significance of Pyrazole Carboxylic Acids
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[3] The specific substitution pattern of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid offers multiple points for diversification, making it a valuable intermediate for creating libraries of novel compounds. The carbamoyl (amide) group and the carboxylic acid group provide handles for various coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[4]
Overall Synthetic Workflow
The synthesis is designed as a three-step sequence starting from commercially available materials. The workflow is structured to first build the substituted pyrazole ring, followed by selective manipulations of the functional groups at the C3 and C4 positions.
Figure 1: Proposed synthetic workflow for 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of Ethyl 3-cyano-1-methyl-1H-pyrazole-4-carboxylate
This initial step constructs the core pyrazole structure through a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis. The reaction between the 1,3-dielectrophilic character of ethyl 2-cyano-3-ethoxyacrylate and the dinucleophilic methylhydrazine regioselectively forms the desired 1-methylpyrazole isomer.
Procedure:
Vessel Preparation: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and a dropping funnel.
Reagent Charging: Charge the flask with ethyl 2-cyano-3-ethoxyacrylate (16.9 g, 0.1 mol) and absolute ethanol (100 mL).
Methylhydrazine Addition: While stirring the solution at room temperature, add methylhydrazine (5.1 g, 0.11 mol) dropwise from the dropping funnel over 20-30 minutes. An exothermic reaction may be observed.
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate solvent system.
Work-up: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
Precipitation: Cool the concentrated mixture in an ice bath for 1 hour to facilitate the precipitation of the product.
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
Drying: Dry the product under vacuum at 40°C to a constant weight to yield ethyl 3-cyano-1-methyl-1H-pyrazole-4-carboxylate as a white to off-white solid.
Expected Yield: 75-85%.
Protocol 2: Synthesis of Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
This step involves the selective partial hydrolysis of the nitrile group at the C3 position to a primary amide (carbamoyl group). Using concentrated sulfuric acid under controlled temperature conditions favors the formation of the amide over complete hydrolysis to the carboxylic acid.
Procedure:
Vessel Preparation: Place a magnetic stir bar in a 100 mL round-bottom flask and cool the flask in an ice-water bath.
Reagent Addition: Carefully and slowly add concentrated sulfuric acid (30 mL) to the flask.
Substrate Addition: While maintaining the temperature between 0-10°C, add the ethyl 3-cyano-1-methyl-1H-pyrazole-4-carboxylate (9.65 g, 0.05 mol) from Protocol 1 in small portions with vigorous stirring. Ensure the temperature does not exceed 15°C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a 500 mL beaker with stirring. This will cause the product to precipitate.
pH Adjustment: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches ~7.
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
Drying: Dry the product under vacuum at 50°C to yield ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate.
Expected Yield: 80-90%.
Protocol 3: Synthesis of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid
The final step is the saponification of the ethyl ester at the C4 position to the target carboxylic acid. Amides are generally more stable to basic hydrolysis than esters, allowing for selective transformation under these conditions.[5]
Procedure:
Vessel Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate (8.45 g, 0.04 mol) from Protocol 2 in 80 mL of water.
Base Addition: Add sodium hydroxide pellets (2.4 g, 0.06 mol) to the suspension.
Reaction: Heat the mixture to 80-90°C and stir until the reaction is complete (typically 2-4 hours), as monitored by TLC (disappearance of starting material). The solution should become clear as the sodium salt of the product forms.
Cooling & Filtering: Cool the reaction mixture to room temperature. If any unreacted starting material is present, filter the solution.
Acidification: Cool the clear filtrate in an ice bath and acidify by slowly adding concentrated hydrochloric acid (~5 mL) dropwise until the pH is approximately 2-3. A white precipitate of the product will form.
Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash the filter cake with cold water.
Drying: Dry the final product, 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid, under vacuum at 60°C to a constant weight.
This application note outlines a reliable and efficient three-step synthesis for 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. By leveraging established principles of heterocyclic chemistry, this protocol provides a clear pathway for researchers to access this valuable building block. The detailed, step-by-step instructions and explanations for each experimental choice are intended to facilitate successful execution in a standard synthetic chemistry laboratory, thereby empowering further research and development in the fields of medicinal and agricultural chemistry.
References
MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Retrieved March 18, 2026, from [Link]
Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative. Google Patents. Retrieved March 18, 2026, from [7]
Google Patents. (2011, June 3). WO 2011/064798 A1. Google Patents. Retrieved March 18, 2026, from [Link][8]
Science.gov. (n.d.). pyrazole amide derivatives: Topics by Science.gov. Science.gov. Retrieved March 18, 2026, from [Link]
PMC - NIH. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH. Retrieved March 18, 2026, from [Link][4]
PubMed. (2023, May 3). Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. PubMed. Retrieved March 18, 2026, from [Link][1]
ACS Publications. (2024, February 8). Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material and Intramolecular Urea Formation with 1,1′-Carbonyl-di(1,2,4-triazol) (CDT). ACS Publications. Retrieved March 18, 2026, from [Link]
IntechOpen. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Retrieved March 18, 2026, from [Link]
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Retrieved March 18, 2026, from [Link]
The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.). Retrieved March 18, 2026, from [Link][3]
JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Retrieved March 18, 2026, from [Link]
ResearchGate. (2017, June 12). (PDF) An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. ResearchGate. Retrieved March 18, 2026, from [Link]
PMC. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. Retrieved March 18, 2026, from [Link][6]
Application Notes and Protocols: The Emerging Potential of 1-Methyl-3-carbamoyl-1H-pyrazole-4-carboxylic Acid in Drug Discovery
Introduction: A Scaffold of Therapeutic Promise The pyrazole ring system is a cornerstone of medicinal chemistry, featuring in a multitude of approved drugs and clinical candidates. Its unique electronic properties, meta...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Scaffold of Therapeutic Promise
The pyrazole ring system is a cornerstone of medicinal chemistry, featuring in a multitude of approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to engage in diverse molecular interactions have established it as a "privileged scaffold." Within this family, 1-methyl-3-carbamoyl-1H-pyrazole-4-carboxylic acid represents a particularly intriguing, yet underexplored, asset for modern drug discovery. Its structural resemblance to endogenous α-keto acids, such as 2-oxoglutarate (2-OG), positions it as a prime candidate for the competitive inhibition of a critical class of enzymes: the 2-oxoglutarate-dependent dioxygenases (2-OGDOs).[1][2]
These enzymes are central to a vast array of physiological processes, including hypoxic sensing, epigenetic regulation, and collagen biosynthesis.[3][4] Their dysregulation is implicated in numerous pathologies, from cancer and anemia to inflammatory disorders.[5] This document provides a comprehensive guide for researchers on the potential applications of 1-methyl-3-carbamoyl-1H-pyrazole-4-carboxylic acid as a modulator of 2-OGDOs, complete with detailed protocols for its investigation.
Scientific Rationale: Mimicking the Endogenous Substrate
The catalytic cycle of 2-OGDOs involves the binding of Fe(II) and 2-oxoglutarate to the active site.[4] The dicarboxylic acid moiety of 2-OG is crucial for this interaction. 1-methyl-3-carbamoyl-1H-pyrazole-4-carboxylic acid is hypothesized to function as a competitive inhibitor by occupying the 2-OG binding site, thereby preventing the binding of the natural substrate and halting the enzymatic reaction. The pyrazole core offers a rigid scaffold, while the carboxylic acid and carbamoyl groups can form key hydrogen bonds and electrostatic interactions within the active site.
The potential therapeutic implications of inhibiting specific 2-OGDOs are significant:
Prolyl Hydroxylases (PHDs): Inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen.[5] Stabilizing HIF-1α is a clinically validated strategy for treating anemia.
Histone Demethylases (KDMs) and Ten-Eleven Translocation (TET) Enzymes: These enzymes are critical for epigenetic regulation.[3] Their inhibition offers a promising avenue for cancer therapy by modulating gene expression.
Collagen Prolyl-4-Hydroxylases (C-P4Hs): These enzymes are essential for collagen synthesis. Their inhibition has potential applications in treating fibrotic diseases.
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-3-carbamoyl-1H-pyrazole-4-carboxylic acid
A reliable synthetic route is essential for obtaining high-purity material for biological evaluation. The following protocol is adapted from established methods for the synthesis of substituted pyrazoles.[6][7]
Workflow for Synthesis:
Caption: Synthetic workflow for the target compound.
Step-by-Step Procedure:
Cyclocondensation: To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0°C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Remove the solvent under reduced pressure to obtain the crude intermediate ethyl 1-methyl-3-cyano-1H-pyrazole-4-carboxylate.
Saponification: Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide.
Heat the mixture to reflux for 2-4 hours.
Cool the reaction mixture and acidify with 2M hydrochloric acid to precipitate the carboxylic acid.
Filter the solid, wash with cold water, and dry to yield 1-methyl-3-cyano-1H-pyrazole-4-carboxylic acid.
Nitrile Hydrolysis: Carefully add the cyano-pyrazole carboxylic acid to concentrated sulfuric acid at 0°C.
Stir the mixture at room temperature for 24 hours.
Pour the reaction mixture onto crushed ice to precipitate the product.
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 1-methyl-3-carbamoyl-1H-pyrazole-4-carboxylic acid.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro PHD2 Inhibition Assay
This biochemical assay determines the ability of the test compound to inhibit the activity of prolyl hydroxylase 2 (PHD2), a key regulator of HIF-1α stability.
Assay Workflow:
Caption: Workflow for the in vitro PHD2 inhibition assay.
Step-by-Step Procedure:
Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM FeCl₂, 1 mM Ascorbate, 100 µg/mL BSA.
Test Compound: 1-methyl-3-carbamoyl-1H-pyrazole-4-carboxylic acid, dissolved in DMSO and serially diluted.
Assay Plate Setup: In a 96-well plate, add 50 µL of assay buffer to each well.
Add 1 µL of the test compound at various concentrations (e.g., from 1 nM to 100 µM). Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
Add 20 µL of recombinant PHD2 enzyme to all wells.
Pre-incubate the plate at room temperature for 15 minutes.
Reaction Initiation: Add 29 µL of a substrate mix containing the HIF-1α peptide and 2-oxoglutarate to each well to initiate the reaction.
Incubate the plate at 37°C for 30-60 minutes.
Detection: Stop the reaction and measure the amount of succinate produced. This can be done using a variety of commercial kits that couple succinate oxidation to the production of a fluorescent or colorimetric signal.
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This assay assesses the ability of the test compound to stabilize HIF-1α in a cellular context, which is a direct downstream consequence of PHD inhibition.
Experimental Workflow:
Caption: Workflow for the cell-based HIF-1α stabilization assay.
Step-by-Step Procedure:
Cell Culture: Seed human embryonic kidney (HEK293T) or cervical cancer (HeLa) cells in 6-well plates and grow to 70-80% confluency.
Compound Treatment: Treat the cells with increasing concentrations of 1-methyl-3-carbamoyl-1H-pyrazole-4-carboxylic acid for 4-6 hours. Include a vehicle control (DMSO).
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
Western Blotting:
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
Transfer the proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin or GAPDH).
Data Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to the loading control. Plot the normalized HIF-1α levels against the compound concentration to determine the EC₅₀ value.
Broader Applications and Future Directions
While the focus of these protocols is on the inhibition of PHD enzymes, the 1-methyl-3-carbamoyl-1H-pyrazole-4-carboxylic acid scaffold warrants investigation against other 2-OGDOs, such as the Jumonji domain-containing histone demethylases (JMJD) or TET enzymes, using similar biochemical assay principles.
Furthermore, the pyrazole-4-carboxamide moiety is a known pharmacophore in other target classes. For instance, derivatives have been developed as potent inhibitors of succinate dehydrogenase in fungi and as kinase inhibitors in cancer and inflammatory diseases.[8][9][10][11] This highlights the versatility of this scaffold and suggests that 1-methyl-3-carbamoyl-1H-pyrazole-4-carboxylic acid could be a valuable starting point for fragment-based drug discovery campaigns targeting a wide range of enzymes.
Conclusion
1-methyl-3-carbamoyl-1H-pyrazole-4-carboxylic acid is a promising, yet underexplored, molecule in drug discovery. Its structural similarity to 2-oxoglutarate makes it a compelling candidate for the development of inhibitors against the 2-OGDO family of enzymes. The protocols detailed in this guide provide a robust framework for researchers to synthesize and evaluate the biological activity of this compound, potentially unlocking new therapeutic avenues for a host of human diseases.
References
Rose, N. R., & McDonough, M. A. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews, 40(8), 4364-4395. [Link]
Schofield, C. J., & Ratcliffe, P. J. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. PubMed, 21841935. [Link]
Salminen, A., & Kaarniranta, K. (2012). 2-Oxoglutarate-dependent dioxygenases are sensors of energy metabolism, oxygen availability, and iron homeostasis: potential role in the regulation of aging process. Cellular and Molecular Life Sciences, 69(24), 4171–4179. [Link]
Islam, M. S., Leissing, T. M., Chowdhury, R., Hopkinson, R. J., & Schofield, C. J. (2011). 2-Oxoglutarate-Dependent Oxygenases. Angewandte Chemie International Edition, 50(10), 2182-2204. [Link]
Yeh, T. L., Leissing, T., Abboud, M. I., & Schofield, C. J. (2020). Human 2-oxoglutarate-dependent oxygenases: nutrient sensors, stress responders, and disease mediators. Biochemical Society Transactions, 48(5), 1835-1853. [Link]
Inami, H., Mizutani, T., Watanabe, J., Hayashida, H., Ito, T., Terasawa, T., ... & Ishikawa, T. (2023). Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. Bioorganic & Medicinal Chemistry, 87, 117302. [Link]
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
El-Sayed, N. N. E., & Al-Harbi, N. O. (2015). 1-Substituted carbamoyl and thiocarbamoyl-4,5-dihydro-1H-pyrazoles as possible cytotoxic and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 762-770. [Link]
Du, S., Tian, Z., Yang, D., Li, X., Li, H., Jia, C., ... & Qin, Z. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408. [Link]
Mengeş, N., & Bildirici, İ. (2020). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 125-134. [Link]
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 391-402. [Link]
Krutošíková, A., Dandárová, M., & Alföldi, J. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(1), 154. [Link]
Du, S., Tian, Z., Yang, D., Li, X., Li, H., Jia, C., ... & Qin, Z. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408. [Link]
Patel, D. H., Suthar, P. P., Gajjar, A. K., & Shah, A. K. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry, 280, 116917. [Link]
Gomaa, M. A. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 167. [Link]
Davies, R., & et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein–Protein Interaction. Journal of Medicinal Chemistry, 64(22), 16466-16483. [Link]
Application Notes & Protocols: Amide Coupling Reactions Using 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Pyrazole Carboxamide Scaffold in Modern Chemistry The amide bond is an indispensable lin...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrazole Carboxamide Scaffold in Modern Chemistry
The amide bond is an indispensable linkage in the landscape of modern chemistry, forming the backbone of peptides, proteins, and a vast array of synthetic polymers.[1] In medicinal chemistry and drug development, the formation of amide bonds is one of the most frequently executed reactions, enabling the synthesis of diverse compound libraries to explore structure-activity relationships (SAR).[2] The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in pharmacology, appearing in numerous approved drugs.
This application note provides an in-depth guide to performing amide coupling reactions using a key heterocyclic building block: 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid . We will explore the mechanistic underpinnings of common coupling strategies, provide detailed, field-tested protocols, and offer practical guidance on optimization and troubleshooting to empower researchers in their synthetic endeavors.
This bifunctional molecule serves as a valuable scaffold, presenting a carboxylic acid for amide bond formation and a primary carbamoyl (amide) group that can participate in hydrogen bonding or serve as a point for further derivatization. Its structure is a cornerstone for building more complex molecules targeted at various biological endpoints.
Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in less polar solvents (e.g., DCM, THF)
Inferred
Safety Profile:
No specific safety data was found for this exact compound. However, based on data for structurally similar pyrazole carboxylic acids, the following precautions are advised. The compound should be handled as a potential irritant.[4][5][6][7]
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][7]
Precautionary Measures: Handle in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][8] Avoid breathing dust.[7] Wash hands thoroughly after handling.[5]
The Mechanism of Amide Bond Formation: Activating the Carboxyl Group
The direct condensation of a carboxylic acid and an amine is kinetically unfavorable. Therefore, the reaction requires a "coupling reagent" to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[1][9][10] This process typically involves the formation of a highly reactive intermediate, such as an O-acylisourea, an active ester, or a symmetric anhydride.[11]
Carbodiimide-Mediated Activation (e.g., EDC)
Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in amide synthesis.[8] The mechanism proceeds as follows:
The carboxylic acid protonates the carbodiimide.
The resulting carboxylate attacks the central carbon of the EDC molecule, forming a highly reactive O-acylisourea intermediate.[11][12]
This intermediate is susceptible to nucleophilic attack. In the presence of an amine, it directly forms the amide bond, releasing a soluble urea byproduct.[12]
To improve efficiency and suppress side reactions like racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt rapidly intercepts the O-acylisourea intermediate to form an HOBt-active ester, which is less reactive but more stable, leading to cleaner reactions and higher yields.[2][11][13]
Carbodiimide (EDC) coupling mechanism with HOBt additive.
Uronium/Aminium Salt Activation (e.g., HATU)
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most powerful coupling agents, prized for high efficiency, fast reaction times, and suppression of racemization, especially with sterically hindered substrates.[14][15][16]
In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.
The carboxylate attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[14]
This is immediately converted into a highly reactive OAt-active ester.[14][15]
The amine attacks this active ester to furnish the desired amide product. The 7-azabenzotriazole moiety in HATU is particularly effective at accelerating the coupling step.[15]
HATU-mediated amide coupling mechanism.
Experimental Protocols
The following protocols are robust starting points for the coupling of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid with a primary or secondary amine. Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
General experimental workflow for amide coupling.
Protocol 1: EDC/HOBt Mediated Coupling
This method is cost-effective and suitable for a wide range of amines. The water-soluble nature of EDC and its urea byproduct simplifies purification via aqueous workup.[8][12]
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Standard workup reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, Brine)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[17]
Dissolve the mixture in anhydrous DMF (to a concentration of 0.1-0.5 M).
Cool the solution to 0 °C in an ice bath with magnetic stirring.
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.[8]
Add DIPEA (2.5 equiv) dropwise. The reaction may become cloudy.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitoring: Track the consumption of the carboxylic acid using TLC or LC-MS.
Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[18] This removes the urea byproduct, excess amine, and additives.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.
Protocol 2: HATU Mediated Coupling
This protocol is highly recommended for challenging couplings, including those with sterically hindered or electron-deficient amines, where Protocol 1 may yield poor results.[14][19]
Standard workup reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, Brine)
Procedure:
In a dry round-bottom flask under an inert atmosphere, dissolve 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1-0.5 M).[8][20]
Cool the solution to 0 °C using an ice bath.
Add DIPEA (3.0 equiv) dropwise to the stirred solution.[8]
Allow the mixture to stir at 0 °C for 15-30 minutes. This "pre-activation" step generates the reactive OAt-ester.
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
Allow the reaction to warm to room temperature and stir for 1-18 hours.
Monitoring: The reaction is typically faster than EDC coupling. Monitor progress by TLC or LC-MS.
Workup: Follow the same aqueous workup procedure as described in Protocol 1. Note that the byproducts from HATU (tetramethylurea and HOAt) are also water-soluble and will be removed.[21]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Optimization and Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Yield
1. Incomplete activation of the carboxylic acid.[18]2. Poor nucleophilicity of the amine (electron-deficient).[2][19]3. Steric hindrance on either coupling partner.[19][22]4. Reagents (especially EDC) degraded by moisture.[18]
1. Switch from EDC/HOBt to a more potent reagent like HATU.[16]2. For sluggish reactions, consider gently heating to 40-60 °C.[18]3. Ensure all reagents are fresh and solvents are anhydrous. Use reagents from a new, sealed bottle.[18]4. Increase reagent stoichiometry to 1.5 equivalents.
Multiple Byproducts
1. Side reaction of the O-acylisourea intermediate (with EDC).[11]2. Guanidinylation of the amine by HATU (if HATU is in large excess).[14]3. Reaction temperature is too high, causing decomposition.
1. Ensure an additive like HOBt is used with EDC to minimize side reactions.[11]2. Avoid using a large excess of HATU; 1.1-1.2 equivalents is usually sufficient.3. Maintain the reaction at room temperature unless heating is necessary for conversion.
Difficulty in Purification
1. Urea byproduct from DCC (if used) is poorly soluble in many solvents.2. Byproducts have similar polarity to the desired product.
1. Use EDC instead of DCC; the resulting urea is water-soluble and easily removed by aqueous workup.[2]2. Perform a thorough acidic and basic wash during workup to remove as many impurities as possible before chromatography.[18]
Racemization (if amine is chiral)
1. Prolonged exposure of the activated acid before amine addition.2. Use of a base that is too strong or excess base.
1. Use additives like HOBt or HOAt (from HATU) which are known to suppress racemization.[11][15]2. Add the amine shortly after the activation step (or pre-activate for only a short period with HATU).3. Use a hindered, non-nucleophilic base like DIPEA.
References
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved March 17, 2026, from [Link]
Carbodiimide-Mediated Coupling. (n.d.). Organic Chemistry Tutor. Retrieved March 17, 2026, from [Link]
Carbodiimides and Additives. (2021, May 19). AAPPTEC - Peptides. Retrieved March 17, 2026, from [Link]
3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). CATO. Retrieved March 17, 2026, from [Link]
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Peptides. Retrieved March 17, 2026, from [Link]
Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. Retrieved March 17, 2026, from [Link]
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube. Retrieved March 17, 2026, from [Link]
Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Retrieved March 17, 2026, from [Link]
Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. (n.d.). Bioconjugate Chemistry. Retrieved March 17, 2026, from [Link]
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 21). YouTube. Retrieved March 17, 2026, from [Link]
A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. (2008, December 4). American Chemical Society. Retrieved March 17, 2026, from [Link]
MSDS of 1H-Pyrazole-4-carboxylic acid. (2013, September 20). Capot Chemical. Retrieved March 17, 2026, from [Link]
N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro... (2026, February 23). PubChem. Retrieved March 17, 2026, from [Link]
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved March 17, 2026, from [Link]
Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Retrieved March 17, 2026, from [Link]
CAS#:69304-43-4. (2025, August 25). Molbase. Retrieved March 17, 2026, from [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 17, 2026, from [Link]
Troubleshooting Low Yield in Peptide Synthesis. (2026, March 16). On Pattison. Retrieved March 17, 2026, from [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved March 17, 2026, from [Link]
Application Notes & Protocols: 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic Acid as a Foundational Building Block for Modern Agrochemicals
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid in the discovery...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid in the discovery and development of next-generation agrochemicals. This document delves into the synthesis, chemical rationale, and diverse applications of this pivotal building block, offering field-proven insights and detailed experimental protocols.
Introduction: The Strategic Importance of the Pyrazole-4-Carboxamide Scaffold
The pyrazole ring system is a cornerstone in modern agrochemical design, prized for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1][2] Specifically, the 1-methyl-pyrazole-4-carboxamide scaffold has given rise to a multitude of highly successful commercial products, particularly in the fungicide market.[3][4] The title compound, 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid, serves as a crucial intermediate, providing a handle for the introduction of diverse amine functionalities, which is a key strategy for modulating the spectrum of activity and physicochemical properties of the final agrochemical product.
The presence of the carbamoyl group at the 3-position and the carboxylic acid at the 4-position offers two distinct points for chemical modification, allowing for the creation of extensive compound libraries for high-throughput screening. The N-methyl group on the pyrazole ring is a common feature in many commercial agrochemicals, contributing to favorable metabolic profiles.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting the properties of its derivatives. Below is a summary of the properties for the closely related and well-documented precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which provides a valuable reference point.
Synthesis of 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic Acid: A Step-by-Step Protocol
The synthesis of the title compound can be achieved through a multi-step process, beginning with the construction of the pyrazole ring, followed by functional group manipulations. The following protocol is a representative and robust method.[6][7]
Protocol 1: Synthesis of 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic Acid
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
This step involves a classic Knorr-type pyrazole synthesis via a cyclocondensation reaction.
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in ethanol.
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
Slowly add methylhydrazine (1.0 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purify the resulting crude ethyl 1-methyl-1H-pyrazole-4-carboxylate by column chromatography on silica gel.
Step 2: Hydrolysis to 1-methyl-1H-pyrazole-4-carboxylic acid
Dissolve the ethyl ester from Step 1 in a mixture of methanol and water.
Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.
Cool the reaction mixture and remove the methanol under reduced pressure.
Acidify the aqueous solution to pH 2-3 with concentrated HCl. A precipitate of 1-methyl-1H-pyrazole-4-carboxylic acid should form.
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 3: Introduction of the Carbamoyl Group
This step involves the conversion of the carboxylic acid to an amide. A common method is via the acid chloride.
Materials: 1-methyl-1H-pyrazole-4-carboxylic acid, thionyl chloride (SOCl2) or oxalyl chloride, dichloromethane (DCM), ammonia (aqueous or gas).
Procedure:
Suspend the carboxylic acid from Step 2 in dry DCM.
Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added.
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
Dissolve the crude acid chloride in an appropriate solvent (e.g., DCM, THF) and cool to 0 °C.
Bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring.
Stir for 1-2 hours at 0 °C, then allow to warm to room temperature.
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 1-methyl-1H-pyrazole-4-carboxamide.
Step 4: Carboxylation at the 3-position
This can be a more complex transformation and may involve metallation followed by quenching with a carboxylating agent.
Materials: 1-methyl-1H-pyrazole-4-carboxamide, a strong base (e.g., n-butyllithium), dry tetrahydrofuran (THF), dry ice (solid CO2).
Procedure:
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the amide from Step 3 in dry THF and cool to -78 °C.
Slowly add a solution of n-butyllithium (1.1 eq) and stir for 1 hour at -78 °C.
Quench the reaction by adding crushed dry ice.
Allow the reaction to slowly warm to room temperature.
Acidify the reaction mixture with aqueous HCl to pH 2-3.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid.
Caption: Synthetic workflow for the target building block.
Applications in Agrochemicals
The versatility of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid allows for its incorporation into a wide range of agrochemicals. The carboxylic acid moiety is typically activated and coupled with various amines to produce the final active ingredients.
This is the most prominent application of the pyrazole-4-carboxamide scaffold. These fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain in fungi.[8] This disruption of cellular respiration leads to a rapid depletion of ATP, ultimately causing fungal cell death.
A multitude of commercial fungicides are based on the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core, demonstrating the effectiveness of this scaffold.[3][4]
Example Commercial Fungicides (based on the related difluoromethyl analog):
Bixafen: Used for the control of a broad spectrum of diseases in cereals and other crops.
Fluxapyroxad: Known for its high efficacy against a range of fungal pathogens.[4]
Isopyrazam: A broad-spectrum fungicide used in various crops.
Caption: Mechanism of action for SDHI fungicides.
Protocol 2: Synthesis of a Representative Pyrazole Carboxamide Fungicide
This protocol outlines the final amide coupling step to generate a hypothetical fungicide from the title building block.
Materials: 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid, a selected aniline or amine (e.g., 2-chloroaniline), an amide coupling reagent (e.g., HATU, HOBt/EDC), a non-nucleophilic base (e.g., DIPEA), and a suitable solvent (e.g., DMF, DCM).
Procedure:
In a reaction vessel, dissolve the pyrazole carboxylic acid (1.0 eq) and the selected amine (1.0-1.2 eq) in the chosen solvent.
Add the coupling reagent(s) (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide fungicide.
Herbicides: Targeting Various Modes of Action
Pyrazole-4-carboxamide derivatives have also been explored as herbicides, targeting different enzymes essential for plant growth.[9][10][11]
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors: Some pyrazole derivatives act as inhibitors of HPPD, an enzyme crucial for the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to the bleaching of new growth in susceptible plants.
Transketolase (TKL) Inhibitors: More recently, pyrazole amides have been designed to inhibit transketolase, a key enzyme in the Calvin cycle of photosynthesis.[10][11] Blocking this enzyme disrupts carbon fixation, leading to plant death.
Efficacy of a Representative Pyrazole-Carboxamide Herbicide Candidate:
The pyrazole-4-carboxamide scaffold is also present in certain insecticides, often designed as analogs of the successful anthranilic diamide class of insecticides.[1][12][13][14] These compounds typically act as modulators of insect ryanodine receptors, leading to uncontrolled release of calcium, muscle dysfunction, paralysis, and ultimately, insect death.
Insecticidal Activity of a Representative Pyrazole-Carboxamide:
3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid is a highly valuable and versatile building block in the field of agrochemical research. Its structural features allow for the facile synthesis of a wide array of derivatives with potent fungicidal, herbicidal, and insecticidal properties. The continued exploration of novel amine functionalities for coupling with this pyrazole core, guided by structure-activity relationship studies and computational modeling, will undoubtedly lead to the discovery of new and improved crop protection agents. The protocols and data presented herein provide a solid foundation for researchers to leverage this important scaffold in their discovery programs.
References
Wu, Z., Zhou, X., & Ye, Y. (2013). Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1 H -pyrazole-4-carboxamide derivatives. Chinese Chemical Letters, 24(5), 413-416.
Ohno, R., Watanabe, A., Matsukawa, T., Ueda, T., Sakurai, H., Hori, M., & Hirai, K. (2004). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science, 29(4), 317-324.
Khallaf, A., Wang, P., Zhuo, S., Zhu, H., Liu, H. (2022). Synthesis, insecticidal activities, and structure–activity relationships of 1,3,4‐oxadiazole‐ring‐containing pyridylpyrazole‐4‐carboxamides as novel insecticides of the anthranilic diamide family. Journal of Heterocyclic Chemistry, 59(2), 336-349.
Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), 3698-3712.
Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed, PMID: 38335464.
Shao, J., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8394-8408.
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
Zhang, Y., et al. (2024). Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. Journal of Agricultural and Food Chemistry.
Al-Iraqi, M. A. A., & Al-Juboori, A. A. H. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
Wang, H., et al. (2014). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
Hu, Y., et al. (2024). Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry.
Patel, R. P., & Patel, K. C. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 1284-1290.
PubChem. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
ResearchGate. General structure of pyrazole-based 4-HPPD inhibitors and tolpyralate. Available from: [Link]
Shao, J., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
Zhang, Y., et al. (2024). Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. Journal of Agricultural and Food Chemistry.
Application Notes & Protocols: In Vitro Assay Preparation with 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid
Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of robust in vitro assays using 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. We move beyond simple step-by-step instructions to explain the underlying principles and critical decision points in assay development, ensuring the generation of high-quality, reproducible data. This guide covers foundational procedures, from compound solubilization to detailed protocols for biochemical enzyme inhibition and cell-based cytotoxicity assays, culminating in data analysis and troubleshooting.
Understanding the physicochemical properties of the test compound is the foundational step for any successful in vitro assay.[3] These properties dictate handling, storage, and, most critically, behavior in aqueous assay buffers. 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid is a small molecule featuring a substituted pyrazole core. While exhaustive experimental data for this specific molecule is not publicly available, we can infer key characteristics from its structure and related analogs.[4][5][6]
Property
Estimated Value / Characteristic
Critical Implication for Assay Preparation
Molecular Formula
C₇H₉N₃O₃
-
Molecular Weight
183.17 g/mol
Essential for calculating molar concentrations for stock solutions.
Structure
Pyrazole ring with methyl, carbamoyl, and carboxylic acid substituents.
The carboxylic acid and carbamoyl groups can act as hydrogen bond donors and acceptors, suggesting potential interactions with biological targets like enzyme active sites.[7]
pKa
Estimated acidic pKa due to the carboxylic acid group.
The compound's charge state will depend on the assay buffer pH. This can affect solubility and target binding. Buffering at a physiological pH of ~7.4 is a standard starting point.
Solubility
Low aqueous solubility is expected. High solubility in polar aprotic solvents like DMSO.
Dimethyl sulfoxide (DMSO) is the recommended solvent for primary stock solutions. Subsequent dilutions must be carefully managed to prevent precipitation in aqueous assay media.[8]
The accuracy of all subsequent experimental data hinges on the correct preparation of the compound stock solution. Errors at this stage will propagate throughout the entire assay cascade.
Objective: To prepare a high-concentration, stable stock solution of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid for serial dilution.
Principle of Causality: High-throughput screening and dose-response studies require a wide range of compound concentrations.[10] A concentrated primary stock, typically in 100% DMSO, allows for minimal solvent introduction into the final assay, thereby reducing potential solvent-induced artifacts.[8]
Protocol:
Weighing the Compound: Accurately weigh a precise amount (e.g., 5 mg) of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid using an analytical balance. Use appropriate personal protective equipment (PPE).
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a desired high concentration (e.g., 10 mM or 50 mM).
Scientist's Note: A 10 mM stock is a common starting point. For a 10 mM stock of a compound with MW 183.17, you would dissolve 1.8317 mg in 1 mL of DMSO.
Solubilization: Ensure complete dissolution by vortexing vigorously. Gentle warming in a 37°C water bath can be used if necessary, but always check for compound stability under these conditions. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in properly labeled, low-binding microtubes. Store immediately at -20°C or -80°C, protected from light. This practice prevents degradation from repeated freeze-thaw cycles.
Intermediate Dilutions: Before preparing the final assay plates, create an intermediate dilution series from the primary stock using 100% DMSO. This "master plate" is then used for the final dilution into the aqueous assay buffer, ensuring the final DMSO concentration is consistent and low (typically ≤0.5%).
Workflow for In Vitro Bioactivity Screening
A structured workflow is essential for efficiently moving from a prepared compound to actionable data. The following diagram outlines a typical screening cascade.
Caption: General workflow for in vitro compound screening.
Biochemical Assay: Enzyme Inhibition Protocol
Many pyrazole derivatives function by inhibiting specific enzymes.[11][12] This protocol provides a generalized framework for a 96- or 384-well plate-based enzyme inhibition assay, which must be optimized for the specific enzyme of interest.
Principle: The activity of an enzyme is measured by monitoring the rate of conversion of a substrate to a product. An inhibitor will decrease this rate. The assay measures a signal (e.g., absorbance, fluorescence) that is proportional to the amount of product formed. By comparing the rate in the presence of the test compound to a control reaction, the percent inhibition can be calculated.[13]
Caption: Principle of a competitive enzyme inhibition assay.
Materials:
Purified enzyme of interest
Enzyme-specific substrate
Assay Buffer (optimized for pH, ionic strength, and necessary cofactors)
Test Compound: 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid (prepared as per Section 2)
Known reference inhibitor (Positive Control)
DMSO (Vehicle Control)
Microplates (96- or 384-well, type dependent on reader)
Microplate reader (spectrophotometer or fluorometer)
Protocol Steps:
Assay Plate Preparation:
Add 2 µL of serially diluted compound (in DMSO) or control (DMSO alone) to the appropriate wells of the microplate.
Self-Validation: Include wells for:
100% Activity Control: DMSO vehicle only (no compound).
0% Activity Control (Background): Assay buffer without enzyme.
Positive Control: A known inhibitor of the enzyme.
Enzyme Addition & Pre-incubation:
Dilute the enzyme to its optimal concentration in cold assay buffer.
Add 50 µL of the diluted enzyme solution to each well (except the 0% activity control wells).
Causality Check: This step brings the final DMSO concentration to the desired low level (e.g., 0.5%).
Incubate the plate for a set period (e.g., 15-30 minutes) at the optimal temperature (e.g., 25°C or 37°C). This allows the compound to bind to the enzyme before the reaction starts, which is critical for detecting tight-binding or time-dependent inhibitors.[14]
Reaction Initiation:
Prepare the substrate solution in the assay buffer.
Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume is now 102 µL.
Signal Detection:
Immediately place the plate in a microplate reader.
Measure the product formation over time (kinetic read) or after a fixed endpoint incubation (endpoint read). The detection method depends on the substrate (e.g., change in absorbance at 340 nm for an NADH-coupled dehydrogenase assay).
Data Analysis:
For each concentration, calculate the percentage of inhibition relative to the vehicle control after subtracting the background signal.[10]
Plot % Inhibition versus the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-based assays are crucial for understanding a compound's effect in a more biologically relevant context, assessing outcomes like cytotoxicity or apoptosis induction.[15] Pyrazole derivatives have frequently shown anticancer properties, making cytotoxicity screening a relevant first step.[9][16][17]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.
Materials:
Human cancer cell line (e.g., MCF-7, A549, HCT-116)[16]
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test Compound dilutions
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
96-well cell culture plates
Protocol Steps:
Cell Seeding:
Harvest and count cells.
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and non-toxic to the cells (≤0.5%).
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
Self-Validation: Include wells for:
Vehicle Control: Medium with the same final DMSO concentration as the test wells.
Untreated Control: Medium only.
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
Incubation:
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[15]
MTT Addition and Formazan Formation:
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
Solubilization and Measurement:
Carefully remove the medium.
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
Gently pipette to ensure complete dissolution and a homogenous purple solution.
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
Data Analysis:
Subtract the average absorbance of blank wells (medium only) from all other wells.
Calculate the percentage of cell viability relative to the vehicle control.
Plot % Viability versus the logarithm of compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Troubleshooting Common In Vitro Assay Issues
Even with robust protocols, issues can arise. A systematic approach to troubleshooting is key to maintaining data integrity.[18][19]
Issue
Potential Cause(s)
Recommended Solution(s)
High Well-to-Well Variability (%CV > 15%)
1. Inconsistent pipetting. 2. Compound precipitation in assay buffer. 3. Edge effects in the plate. 4. Inconsistent cell seeding.
1. Use calibrated multichannel pipettes; practice reverse pipetting. 2. Check compound solubility; lower final assay concentration or slightly increase final DMSO %. 3. Do not use the outer wells of the plate for data; fill them with PBS or buffer to maintain humidity. 4. Ensure a homogenous single-cell suspension before seeding.
Low Assay Window (Poor Z'-factor < 0.5)
1. Low enzyme activity or cell viability. 2. Sub-optimal substrate or reagent concentrations. 3. High background signal.
1. Use a fresh batch of enzyme or ensure cells are in the logarithmic growth phase. 2. Re-optimize concentrations of enzyme and substrate to maximize the signal-to-background ratio.[20] 3. Identify and remove the source of background (e.g., autofluorescence of the compound or plate).
Inconsistent IC₅₀ Values Between Experiments
1. Instability of compound stock solution. 2. Variation in assay conditions (incubation time, temperature). 3. Cell passage number variation.
1. Use freshly prepared dilutions from a new aliquot of the frozen stock for each experiment. 2. Strictly adhere to SOPs for all assay parameters.[13] 3. Use cells within a defined low-passage number range.
References
Benchchem. (n.d.). Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers.
Benchchem. (n.d.). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
NIH National Center for Advancing Translational Sciences. (n.d.). Quality by Design for Preclinical In Vitro Assay Development.
ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations.
Kosheeka. (2021, August 17). Essentials of In Vitro Assay Development.
PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.
Society of Toxicology. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology.
BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research.
PMC. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
PMC. (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
NIH National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
ACS Omega. (2021, April 29). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
MilliporeSigma. (n.d.). Enzymatic Assay of Trypsin Inhibitor.
PMC. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS.
MDPI. (2019, June 29). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity.
National Toxicology Program. (2002, October 5). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol.
NIH Assay Guidance Manual. (2012, May 1). Mechanism of Action Assays for Enzymes.
Gifford Bioscience. (n.d.). About Ligand Binding Assays.
IntechOpen. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
PubMed. (2009, June 1). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
ResearchGate. (n.d.). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State.
MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
ResearchGate. (2025, October 16). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
Dergipark. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
PMC. (n.d.). Synthesis, molecular docking and molecular dynamics simulations... as potent carbonic anhydrase inhibitors.
PMC. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
Topic: High-Performance Chromatographic Separation of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid
An Application Note for Drug Development Professionals Abstract This document provides a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quant...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Drug Development Professionals
Abstract
This document provides a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. This pyrazole derivative is a key building block in the synthesis of various pharmacologically active compounds and agrochemicals[1][2]. Accurate determination of its purity and concentration is critical for quality control, reaction monitoring, and regulatory compliance. The protocol herein is designed for immediate implementation in a research or quality control setting, offering field-proven insights into method development, system suitability, and data interpretation.
Introduction and Scientific Rationale
3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid (MW: 169.14 g/mol ) is a heterocyclic compound featuring both a carboxylic acid and a primary amide functional group[3]. This molecular structure imparts significant polarity and makes it an ideal candidate for analysis by RP-HPLC.
The Principle of Separation: The chosen methodology is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic/hydrophilic interactions with a non-polar stationary phase (C18) and a polar mobile phase. The key to achieving sharp, symmetrical peaks for an acidic analyte like this is the suppression of analyte ionization. By acidifying the mobile phase with Trifluoroacetic Acid (TFA), the carboxylic acid moiety remains in its neutral, protonated form (-COOH). This increases its hydrophobicity, leading to better retention on the C18 column and preventing the peak tailing commonly associated with the analysis of acids without a mobile phase modifier[4][5].
This protocol is designed as a self-validating system, incorporating rigorous system suitability tests to ensure data integrity and reproducibility.
Instrumentation and Consumables
HPLC System: A standard HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatography Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm particle size) or equivalent high-purity silica C18 column[4][5].
Chemicals & Reagents:
3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid reference standard (Purity ≥98%).
Acetonitrile (HPLC or LC-MS grade).
Methanol (HPLC grade).
Trifluoroacetic acid (TFA), HPLC grade (>99.5%).
Deionized Water (Type I, 18.2 MΩ·cm).
Chromatographic Conditions
The following parameters provide a robust starting point and may be adjusted to optimize for specific system configurations or sample matrices[4][5].
Parameter
Condition
Stationary Phase
Eclipse XDB C18 (150mm x 4.6mm, 5µm)
Mobile Phase A
0.1% (v/v) TFA in Deionized Water
Mobile Phase B
Acetonitrile
Gradient Program
Time (min)
0.0
8.0
8.1
12.0
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
5.0 µL
Detection
UV at 220 nm
Run Time
12 minutes
Causality Behind Choices:
Gradient Elution: A gradient from 10% to 70% Acetonitrile ensures that the polar analyte elutes with a good peak shape while also cleaning the column of any less polar impurities from the sample matrix.
Temperature (30 °C): Elevating the temperature slightly above ambient (25 °C) reduces mobile phase viscosity, lowering system backpressure and often improving peak efficiency.
Wavelength (220 nm): The pyrazole ring system provides strong UV absorbance. 220 nm is a common wavelength for detecting aromatic and heterocyclic systems where maximum absorbance provides high sensitivity. A preliminary scan with a PDA detector is recommended to confirm the λmax for optimal sensitivity.
Preparation of Solutions
Mobile Phase A (0.1% TFA in Water):
Measure 999 mL of deionized water into a 1 L safety-coated glass bottle.
Carefully add 1.0 mL of TFA to the water.
Cap and mix thoroughly. Sonicate for 10 minutes to degas.
Mobile Phase B (Acetonitrile):
Use HPLC-grade acetonitrile directly. Sonicate for 10 minutes to degas.
Standard Stock Solution (1.0 mg/mL):
Accurately weigh approximately 10 mg of the reference standard into a 10 mL Class A volumetric flask.
Add approximately 7 mL of Methanol and sonicate for 5 minutes to dissolve.
Allow the solution to return to room temperature, then dilute to the mark with Methanol. Mix well. This solution should be stored at 2-8°C and can be used for up to one week.
Working Standard Solution (50 µg/mL):
Pipette 0.5 mL of the 1.0 mg/mL Stock Solution into a 10 mL volumetric flask.
Dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This ensures solvent compatibility with the initial chromatographic conditions.
Experimental Workflow and System Validation
The following workflow ensures the analytical system is performing correctly before analyzing unknown samples.
Caption: HPLC analysis workflow from preparation to quantification.
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified.
Equilibrate the entire HPLC system with the mobile phase conditions (10% B) for at least 10 column volumes or until a stable baseline is achieved.
Inject the Working Standard Solution (50 µg/mL) five consecutive times.
Evaluate the results against the criteria in the table below. The system is deemed ready for use only if all criteria are met.
Parameter
Acceptance Criteria
Rationale
Tailing Factor (Tf)
0.8 ≤ Tf ≤ 1.5
Measures peak symmetry. Values outside this range indicate potential column degradation or undesirable secondary interactions.
Theoretical Plates (N)
> 2000
Measures column efficiency and separation power.
%RSD of Peak Area
≤ 2.0%
Measures the precision and reproducibility of the autosampler and pump.
%RSD of Retention Time
≤ 1.0%
Measures the stability and precision of the pump's flow rate.
Data Interpretation and Method Optimization
Expected Results
Under the conditions specified, 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid is expected to elute with a retention time of approximately 4-6 minutes. The exact retention time may vary depending on the specific HPLC system, column age, and precise mobile phase preparation.
Logic of Method Optimization
Should adjustments be necessary, the following diagram illustrates the causal relationships between key chromatographic parameters.
Caption: Impact of parameter changes on chromatographic results.
Adjusting Retention Time: If the peak elutes too early or too late, adjust the initial percentage of Mobile Phase B or modify the gradient slope. A shallower gradient will increase resolution between closely eluting peaks.
Improving Peak Shape: If peak tailing occurs despite using TFA, consider using a different ion-pairing reagent (e.g., formic acid) or ensuring the column is not degraded. Poor peak shape can also result from sample solvent mismatch; always ensure the final sample diluent is similar in strength to the initial mobile phase.
Enhancing Sensitivity: If the limit of detection (LOD) is insufficient, increase the injection volume or prepare a more concentrated sample. Ensure the detection wavelength is set at the analyte's absorbance maximum (λmax).
References
IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
CATO. (n.d.). 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8409. [Link]
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gümüşhane University Journal of Science and Technology Institute, 9(4), 645-654. [Link]
ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
Technical Support Center: Synthesis of 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support guide for the synthesis of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the comm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis, improve reaction yields, and ensure product purity. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your workflow.
Overview of the Synthetic Pathway
The synthesis of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid typically proceeds via a Knorr-type pyrazole synthesis followed by functional group manipulations. A common and effective strategy involves the cyclocondensation of a β-ketoester or a related 1,3-dicarbonyl equivalent with methylhydrazine, followed by selective hydrolysis and amidation steps. The integrity of each step is crucial for the overall yield and purity of the final product.
This section addresses specific experimental issues in a question-and-answer format.
FAQ 1: Low Yield During Pyrazole Ring Formation
Question: My initial cyclocondensation reaction to form the pyrazole ring is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I fix this?
Answer: Low yield in the initial ring-forming step is a frequent challenge and often stems from one of several factors. A systematic approach is key to diagnosis.[1]
Purity of Starting Materials:
Methylhydrazine Quality: Methylhydrazine is susceptible to air oxidation and can degrade over time.[1] Always use freshly opened or recently distilled reagent. If using a salt (e.g., sulfate), ensure it is properly neutralized beforehand.
β-Ketonitrile/Ester Purity: The 1,3-dicarbonyl equivalent must be pure and free from acidic or basic impurities that could catalyze unwanted side reactions like self-condensation or hydrolysis before the cyclization can occur.[2]
Reaction Conditions:
Stoichiometry: Ensure the molar ratios are correct. While a 1:1 stoichiometry is theoretical, a slight excess (1.1-1.2 equivalents) of methylhydrazine is often used to drive the reaction to completion, especially if the dicarbonyl compound is the more valuable component.[2]
Solvent Choice: Ethanol or acetic acid are common solvents. Acetic acid can act as both a solvent and a catalyst, facilitating the initial condensation and subsequent dehydration.[1] If using a neutral solvent like ethanol, a catalytic amount of acid (e.g., a few drops of glacial acetic acid) can significantly improve the reaction rate.
Temperature Control: The initial condensation of hydrazine with a carbonyl group is often exothermic. It's advisable to add the hydrazine slowly at a lower temperature (0-25 °C) before heating to reflux to complete the cyclization and dehydration. Overheating can lead to degradation and the formation of dark, tarry impurities.[1]
Side Reactions:
Regioisomer Formation: When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two different regioisomers is possible.[2] The regioselectivity is governed by the steric and electronic properties of the carbonyl groups. The more electrophilic carbonyl carbon is typically attacked first by the more nucleophilic nitrogen of methylhydrazine. Careful analysis (NMR, LC-MS) of the crude product is necessary to identify if this is the issue.
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage.[2] This can be checked using TLC or LC-MS. If the hydrazone is present, increasing the reaction time or temperature, or adding an acid catalyst, can promote the final intramolecular cyclization.
FAQ 2: Challenges with Hydrolysis and Amide Formation
Question: I am struggling with the conversion of the intermediate ester/nitrile to the final product. Either the reaction is incomplete, or I am getting the wrong product. What should I do?
Answer: This is a delicate step requiring careful control of conditions to achieve selective transformations.
Hydrolysis of the Ester Group:
The conversion of the C4-ester to a carboxylic acid is typically achieved via saponification with a base like NaOH, KOH, or LiOH in a mixture of water and an alcohol (methanol or ethanol).[3][4]
Incomplete Reaction: If hydrolysis is sluggish, increase the temperature (e.g., to 60 °C) or the concentration of the base.[3][4] Monitor by TLC until the starting ester spot has disappeared.
Workup is Critical: After saponification, the product exists as a carboxylate salt. The reaction mixture must be carefully acidified (e.g., with 1N HCl) to a pH of ~3 to protonate the carboxylate and precipitate the free carboxylic acid.[3][5] Perform this step in an ice bath to maximize precipitation and minimize solubility.
Formation of the Carbamoyl Group:
The C3-carbamoyl group (-CONH₂) is most commonly derived from a nitrile (-CN) or by direct amidation of a carboxylic acid/ester.
If starting from a nitrile: The goal is partial hydrolysis (hydration) of the nitrile to an amide, without proceeding to the carboxylic acid.[6] This can be challenging.
Acid-Catalyzed Hydration: Using concentrated sulfuric acid at a controlled low temperature can sometimes favor amide formation.
Base-Catalyzed Hydration: Using basic hydrogen peroxide (Radziszewski reaction) is a classic method for converting nitriles to amides.
If starting from an ester/acid: A more controlled route involves converting the C3-ester or acid to the amide before hydrolyzing the C4-ester. This sequence avoids the selectivity issue. However, a more common industrial route involves creating the di-acid and then selectively converting the C3-acid to the amide. A robust laboratory method is to convert the C3-carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by quenching with ammonia.[7][8]
FAQ 3: Unwanted Decarboxylation
Question: My final product yield is low, and I suspect decarboxylation is occurring. How can I prevent this?
Answer: The carboxylic acid at the C4 position of the pyrazole ring can be susceptible to decarboxylation, especially under harsh conditions.[9]
Cause: High temperatures, particularly in the presence of strong acids or certain metal catalysts (like copper), can promote the loss of CO₂.[10][11] This is a known reaction for pyrazole-4-carboxylates.[9]
Prevention:
Avoid Excessive Heat: During the final hydrolysis and purification steps, maintain moderate temperatures. Do not exceed 80-90 °C if possible.
pH Control: Avoid prolonged exposure to highly acidic conditions at high temperatures during workup.
Purification Method: Instead of distillation, which requires high heat, rely on recrystallization for purification.[5]
Optimized Experimental Protocol
This protocol provides a generalized but robust procedure. Optimization for specific laboratory conditions may be required.
Step 1: Synthesis of Ethyl 1-methyl-3-amino-1H-pyrazole-4-carboxylate
To a round-bottom flask under a nitrogen atmosphere, add ethyl 2-cyano-3-oxobutanoate (1.0 eq) and ethanol (5 mL per gram of starting material).
Cool the mixture to 0 °C in an ice bath.
Add methylhydrazine (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 78 °C) for 4-6 hours.
Monitor the reaction progress by TLC (e.g., using a 30:70 ethyl acetate/hexanes mobile phase).[1]
Once the starting material is consumed, cool the reaction mixture and reduce the solvent volume under reduced pressure.
The crude product can often be precipitated by adding cold water, collected by vacuum filtration, and washed with cold hexanes before proceeding to the next step.
Step 2: Synthesis of 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic Acid
This protocol assumes a two-step hydrolysis/amidation sequence for clarity and control.
Saponification: Dissolve the crude intermediate from Step 1 (1.0 eq) in a 1:1 mixture of methanol and 10% aqueous NaOH (3.0 eq NaOH).[4]
Heat the mixture to 60 °C and stir for 4 hours, or until TLC/LC-MS confirms complete consumption of the starting ester.
Cool the mixture to room temperature and remove the methanol under reduced pressure.
Dilute the remaining aqueous solution with water, cool to 0 °C, and slowly acidify with 3N HCl to pH 3.[12]
Collect the precipitated 1-methyl-3-amino-1H-pyrazole-4-carboxylic acid by vacuum filtration, wash with cold water, and dry thoroughly.
Amide Formation: This step requires anhydrous conditions. Suspend the dried acid (1.0 eq) in toluene. Add a catalytic amount of DMF (1-2 drops).
Add thionyl chloride (1.5 eq) dropwise at room temperature, then heat to 60 °C for 2-3 hours until gas evolution ceases.
Cool the mixture and evaporate the toluene and excess thionyl chloride under reduced pressure to yield the crude acid chloride.
Carefully dissolve the crude acid chloride in anhydrous THF and add it dropwise to a cooled (0 °C), concentrated solution of aqueous ammonia.
Stir vigorously for 1 hour, then allow to warm to room temperature.
Acidify the mixture with HCl to precipitate the final product. Collect by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like water or an ethanol/water mixture for final purification.[5]
Summary of Key Parameters
Parameter
Step 1: Ring Formation
Step 2: Hydrolysis & Amidation
Rationale & Key Considerations
Key Reagents
Methylhydrazine
NaOH/KOH, SOCl₂, NH₃
Purity is paramount, especially for hydrazine.[1][2] Use anhydrous conditions for acid chloride formation.
Stoichiometry
~1.1 eq Hydrazine
>2 eq Base, >1.2 eq SOCl₂
Slight excess of hydrazine drives cyclization. Sufficient base ensures complete saponification.
Solvent
Ethanol, Acetic Acid
MeOH/H₂O, Toluene, THF
Protic solvents for cyclization/hydrolysis; aprotic for acid chloride formation.
Temperature
0 °C addition, then reflux
40-60 °C
Initial cooling prevents runaway reaction; heating drives cyclization and hydrolysis. Avoid high heat to prevent decarboxylation.[9]
Catalyst
Catalytic Acetic Acid (optional)
Catalytic DMF (for SOCl₂)
Acid facilitates dehydration.[1] DMF is essential for the Vilsmeier-Haack intermediate in acid chloride formation.
Typical Yield
75-90% (crude)
70-85% (over 2 steps)
Yields are highly dependent on purity, technique, and scale.
Mechanistic & Troubleshooting Visualizations
Caption: Troubleshooting flowchart for yield optimization.
References
Troubleshooting low yields in pyrazole synthesis
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxyl
Troubleshooting the reaction mechanism of pyrazole form
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (n.d.). Royal Society of Chemistry.
Hydrolysis of Nitriles. (n.d.). Organic Synthesis.
Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2015).
Hydrolysis of nitriles. (n.d.). Lumen Learning.
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2025).
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)
Process for purifying 3-difluoromethyl-1h-pyrazole-4-carboxylic acid. (2011).
Process for purifying 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid. (2011).
Technical Support Center: Troubleshooting Solubility of 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1006484-30-5) [4]. Below, you will find mechanistically grounded troubleshooting strategies, quantitative data, and self-validating experimental protocols to keep your workflows moving.
Quantitative Solubility Profile
To establish a baseline, the following table summarizes the expected solubility behavior of this compound across common laboratory solvents. The data is driven by the principle that highly polar compounds require solvents capable of disrupting strong intermolecular forces [2].
Solvent System
Polarity Index
Solvation Capacity
Recommended Application
Dichloromethane (DCM)
3.1
Very Low (< 1 mg/mL)
Not recommended
Ethyl Acetate (EtOAc)
4.4
Low
Aqueous extractions only
Methanol (MeOH)
5.1
Moderate
Analytical stock solutions
Dimethylformamide (DMF)
6.4
High
Organic synthesis, amide couplings
Dimethyl Sulfoxide (DMSO)
7.2
Very High (> 50 mg/mL)
NMR, in vitro biological assays
Diagnostic Decision Tree
Selecting the correct solubilization strategy depends entirely on your downstream application. Use the decision tree below to identify the best approach for your specific workflow.
Decision tree for selecting the optimal solubilization strategy based on workflow.
Frequently Asked Questions (FAQs)
Q1: Mechanistically, why does 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid resist dissolution in standard organic solvents like DCM or THF?A1: The insolubility is driven by an exceptionally high crystal lattice energy. The molecule possesses a dense array of hydrogen-bond donors (the -NH2 of the carbamoyl group and the -OH of the carboxylic acid) and acceptors (carbonyl oxygens and pyrazole nitrogens). This allows for robust intermolecular hydrogen bonding, such as carboxylic acid dimerization and amide-amide interactions [1]. Solvents with low polarity indices, such as DCM, lack the thermodynamic capacity to form stronger solvent-solute interactions than the existing solute-solute interactions, leaving the crystal lattice intact [2].
Q2: I need to perform an amide coupling using this acid. It crashes out of my DCM/DMF mixture. How can I keep it in solution without ruining the reaction?A2: The most effective, self-validating strategy for synthetic applications is in situ salt formation. By adding a stoichiometric excess (typically 2.0–3.0 equivalents) of a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), you deprotonate the carboxylic acid. Converting the neutral acid into a carboxylate salt disrupts the hydrogen-bonding network and drastically increases its solubility in polar aprotic solvents like DMF [3]. You will visually validate this when the cloudy suspension transitions to a clear solution upon base addition.
Q3: Are there chemical modifications to temporarily bypass this issue during multi-step synthesis?A3: Yes. If the free carboxylic acid is not required until the final step, consider esterification (e.g., forming a methyl or ethyl ester). Masking the carboxylic acid removes a key hydrogen-bond donor, significantly lowering the polarity and allowing the intermediate to dissolve readily in standard organic solvents like EtOAc or DCM. The ester can be hydrolyzed back to the acid later using LiOH in THF/Water.
Experimental Protocols
Protocol A: In Situ Solubilization for Amide Coupling
This protocol utilizes salt formation to ensure complete dissolution prior to the addition of coupling reagents, preventing unreacted solid material from contaminating your product.
Weighing: Transfer 1.0 equivalent of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid into an oven-dried reaction flask.
Suspension: Add anhydrous DMF to achieve a concentration of 0.1 M to 0.2 M. The mixture will appear as a cloudy white suspension.
Deprotonation: Add 2.5 equivalents of DIPEA dropwise at room temperature.
Agitation: Sonicate the flask for 2–3 minutes. The suspension will clear, indicating successful salt formation and dissolution. (Self-validation step: Do not proceed to step 5 until the solution is completely transparent).
Activation: Add your coupling reagent (e.g., HATU or EDC·HCl) and stir for 10 minutes before adding the amine nucleophile.
Step-by-step workflow for in situ solubilization via carboxylate salt formation.
Protocol B: Preparation of High-Concentration Stock Solutions for Assays
When preparing stocks for biological evaluation, maintaining compound integrity while achieving high concentration is paramount.
Solvent Selection: Use 100% sterile, anhydrous DMSO.
Addition: Add the required volume of DMSO to the pre-weighed compound to target a 50 mM stock.
Thermal Disruption: Heat the vial gently in a water bath at 45 °C for 5 minutes to provide the kinetic energy needed to break the lattice.
Mechanical Disruption: Vortex vigorously for 30 seconds, followed by 5 minutes in an ultrasonic bath.
Storage: Aliquot the clear solution into amber vials and store at -20 °C to prevent precipitation caused by freeze-thaw cycles.
Chemistry Steps. "Solubility of Organic Compounds". Chemistry Steps.
Asian Journal of Pharmacy and Technology. "Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview". Asian Journal of Pharmacy and Technology.
Technical Support Center: Optimizing Crystallization Conditions for 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the crystallization of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid....
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the crystallization of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. This document offers troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the crystallization process, ensuring the attainment of high-purity crystalline material suitable for further applications.
Introduction
3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceutically active compounds.[1][2][3] The crystalline form of this compound is crucial as it dictates properties such as purity, stability, and handling characteristics. Achieving a well-defined and reproducible crystalline state is a critical step in the drug development pipeline. This guide provides a systematic approach to overcoming common hurdles in the crystallization of this and structurally related pyrazole carboxylic acid derivatives.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for the crystallization of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid?
A1: The ideal solvent is one in which the compound exhibits high solubility at elevated temperatures and low solubility at room or lower temperatures. This differential solubility is the driving force for crystallization upon cooling. For pyrazole carboxylic acid derivatives, which possess both hydrogen bond donor (carboxylic acid, amide) and acceptor (pyrazole nitrogens, carbonyl oxygens) sites, the polarity of the solvent plays a significant role.
Solvent Selection Strategy:
Initial Screening: Begin with a range of solvents with varying polarities. Common choices include alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and water. Given the presence of both polar and non-polar functionalities, solvent mixtures (e.g., ethanol/water, acetone/water) can also be effective.[6]
Solubility Testing:
Place a small amount of the compound in a test tube.
Add the chosen solvent dropwise at room temperature until the solid dissolves. This gives an indication of its solubility at room temperature.
If the compound is sparingly soluble at room temperature, heat the mixture. A good solvent will fully dissolve the compound upon heating.[7]
Allow the solution to cool slowly to room temperature and then in an ice bath. The formation of a precipitate indicates that the solvent may be suitable for crystallization.
Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I prevent it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated, or the cooling rate is too rapid, causing the solute to come out of solution at a temperature above its melting point.[8]
Troubleshooting "Oiling Out":
Reduce the concentration: Add more solvent to the hot solution to decrease the supersaturation level.[8]
Slow down the cooling rate: Insulate the crystallization vessel or allow it to cool to room temperature on the benchtop before transferring it to a colder environment.[8]
Change the solvent system: A different solvent or a mixture of solvents might be less prone to oiling out. Sometimes, a more viscous solvent can hinder this phenomenon.[6]
Purify the starting material: Impurities can disrupt the crystal lattice formation and promote oiling out.[8]
Q3: I am not getting any crystals to form, even after cooling the solution. What should I do?
A3: The absence of crystal formation is usually due to insufficient supersaturation or kinetic barriers to nucleation.[6]
Inducing Crystallization:
Increase supersaturation:
Evaporate some of the solvent: This will increase the concentration of the solute.[9]
Add an anti-solvent: An anti-solvent is a solvent in which the compound is insoluble. Add it dropwise to the solution until it becomes slightly turbid, then add a small amount of the original solvent to redissolve the precipitate and allow it to cool slowly.[9]
Promote nucleation:
Scratch the inner surface of the flask: Use a glass rod to scratch the flask at the air-solvent interface. The microscopic scratches provide nucleation sites.[9]
Add a seed crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystal growth.[9]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the crystallization of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid.
Issue 1: Low Crystal Yield
Possible Cause
Recommended Solution
Excessive solvent usage
Use the minimum amount of hot solvent required to fully dissolve the compound.
Crystallization temperature is too high
After initial cooling to room temperature, place the flask in an ice bath or refrigerator to maximize precipitation.
Premature filtration
Ensure that crystallization is complete before filtering. Observe the solution for any further crystal formation over time.
High solubility in the mother liquor
Consider using a different solvent system where the compound has lower solubility at cold temperatures.
Issue 2: Formation of Small or Needle-like Crystals
Possible Cause
Recommended Solution
Rapid cooling
A slower cooling rate allows for the growth of larger, more well-defined crystals. Insulate the flask or use a programmable cooling bath.[8]
High degree of supersaturation
Reduce the initial concentration of the solution.[6]
Agitation or vibration
Disturbances can lead to rapid nucleation and the formation of many small crystals. Place the crystallization setup in an undisturbed location.[6]
Issue 3: Impurities in the Final Crystalline Product
Possible Cause
Recommended Solution
Co-crystallization of impurities
If impurities have similar solubility profiles, a single crystallization may not be sufficient. A second recrystallization from a different solvent system may be necessary.
Colored impurities
Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[6]
Incomplete dissolution
Ensure all the compound is dissolved in the hot solvent. Any undissolved material can act as an impurity.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Weigh approximately 10-20 mg of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid into several small test tubes.
To each test tube, add a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble. Record the approximate solubility.
For solvents in which the compound is sparingly soluble at room temperature, heat the test tube in a water bath. If the compound dissolves, it is a potential crystallization solvent.
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
Observe the quantity and quality of the crystals formed.
Protocol 2: Single Solvent Recrystallization
Place the crude 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid in an Erlenmeyer flask.
Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves.
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then perform a hot filtration.
Allow the clear filtrate to cool slowly to room temperature.
Once crystal formation appears to have stopped, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Visualizations
Systematic Approach to Crystallization Troubleshooting
Caption: A decision tree for troubleshooting common crystallization problems.
Solvent Selection Workflow
Caption: A workflow for systematic solvent screening.
References
Chemistry LibreTexts. 3.6F: Troubleshooting. 2022. Available from: [Link]
Quora. What should I do if crystallisation does not occur?. 2017. Available from: [Link]
Hacıalioğlu, T., et al. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. GUFBED. 2019;9(4):645-654. Available from: [Link]
Thakur, A., et al. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment. 2019. Available from: [Link]
Baryshnikov, S. V., et al. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. PMC. 2021. Available from: [Link]
MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. 2015. Available from: [Link]
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
Google Patents. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
Technical Support Center: Mitigation of Thermal Decarboxylation for 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support center for handling 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for handling 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the thermal lability of this compound. Unwanted decarboxylation during thermal processing is a critical issue that can lead to yield loss, impurity formation, and compromised product integrity. This document provides in-depth troubleshooting advice, validated experimental protocols, and a foundational understanding of the underlying chemical principles to help you maintain the stability of your molecule.
Understanding the Challenge: The Science of Decarboxylation
The thermal decarboxylation of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid involves the loss of carbon dioxide (CO₂) from the carboxylic acid moiety, leading to the formation of 3-carbamoyl-1-methyl-1H-pyrazole. This reaction is often thermally induced and is a common challenge with heterocyclic carboxylic acids.
The propensity of a carboxylic acid to decarboxylate is influenced by the stability of the intermediate formed after the loss of CO₂. For aromatic and heterocyclic carboxylic acids, the reaction often proceeds through the formation of an anionic intermediate on the ring. The stability of this intermediate is key; substituents on the ring that can stabilize a negative charge will facilitate decarboxylation.[1][2]
In the case of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid, the pyrazole ring itself and the carbamoyl group (an electron-withdrawing group) can influence the electron density of the ring system, thereby affecting the stability of the carbanionic intermediate at the C4 position.[1][3]
Proposed Decarboxylation Mechanism
The thermal decarboxylation likely proceeds via a zwitterionic intermediate or directly to a carbanion, which is then protonated by a proton source in the reaction medium.
Caption: Proposed mechanism for thermal decarboxylation.
Frequently Asked Questions (FAQs)
Q1: At what temperature should I expect significant decarboxylation to begin?
Q2: My reaction requires high temperatures. How can I protect the carboxylic acid group?
A2: If high temperatures are unavoidable, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) as a protecting group. Esters are generally more thermally stable. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step under milder conditions. Alternatively, explore low-temperature processing options as detailed in the troubleshooting guide below.
Q3: Does the choice of solvent affect the rate of decarboxylation?
A3: Absolutely. Polar aprotic solvents like DMF, DMAc, and DMSO can accelerate decarboxylation, particularly at elevated temperatures.[4][10] The choice of solvent can significantly influence the stability of the transition state.[11] For temperature-sensitive processes, consider using solvents with lower boiling points or exploring solvent-free reaction conditions if feasible.
Q4: Can the pH of my reaction mixture influence decarboxylation?
A4: Yes, pH is a critical factor. Under strongly acidic or basic conditions, the rate of decarboxylation can be altered.[7][12] Deprotonation of the carboxylic acid to form the carboxylate anion can, in some cases, facilitate the reaction, especially if metal catalysts are present.[5] It is recommended to maintain a neutral or near-neutral pH and use appropriate buffering systems if your process is sensitive to pH changes.
Q5: Are there any specific catalysts I should avoid?
A5: Yes. Transition metal salts, particularly those of copper and silver, are known to catalyze decarboxylation reactions, often at lower temperatures than thermal decarboxylation alone.[5][13][14] Unless a decarboxylative coupling is the desired outcome, avoid contamination with these metals.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with unwanted decarboxylation.
Caption: Troubleshooting decision tree for decarboxylation issues.
Step 1: Confirm and Quantify the Issue
Before implementing changes, it's essential to have a reliable analytical method to monitor the extent of decarboxylation.
Recommended Technique: High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.[8][15]
Methodology: Develop an HPLC method that provides good separation between the starting material (3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid) and its decarboxylated byproduct (3-carbamoyl-1-methyl-1H-pyrazole).
Validation: Ensure the method is validated for specificity, linearity, accuracy, and precision.
Step 2: Thermal Process Optimization
The most direct cause of decarboxylation is excessive heat. The primary goal is to reduce the thermal stress on the molecule.
Strategy
Description
Key Considerations
Lower Reaction Temperature
Reduce the setpoint temperature of the reaction or process. Even a 10°C reduction can significantly decrease the rate of degradation.
May require longer reaction times or the use of a more active catalyst for the desired transformation.
Reduce Processing Time
Minimize the duration the compound is held at an elevated temperature.
Requires careful kinetic analysis to ensure the primary reaction reaches completion.
Alternative Energy Sources
Utilize non-conventional energy sources that can promote reactions at lower bulk temperatures.
Microwave: Can accelerate reactions, often requiring lower temperatures and shorter times.[16] Flow Chemistry: Offers precise control over temperature and residence time, minimizing exposure to harsh conditions.
Step 3: Solvent and Formulation Review
The reaction environment plays a crucial role in the stability of the carboxylic acid.
Strategy
Description
Key Considerations
Change Solvent System
Replace high-boiling polar aprotic solvents (e.g., DMF, DMSO) with alternatives.
Consider solvents with lower boiling points (e.g., Acetonitrile, THF, 1,4-Dioxane) or less polar solvents if the reaction chemistry allows.[17] Solvent choice can alter reaction rates and solubility.
pH Control
Maintain the reaction mixture at a pH where the carboxylic acid is most stable.
For many carboxylic acids, this is in a mildly acidic to neutral range. Avoid strongly basic conditions which favor the carboxylate form and can promote metal-catalyzed decarboxylation.[12]
Solvent-Free Conditions
If applicable, run the reaction as a melt or solid-state reaction at the lowest possible temperature.
This eliminates solvent-mediated degradation pathways but may not be suitable for all reaction types.
Step 4: Chemical Modification (Protecting Group Strategy)
If process optimization is insufficient, temporarily modifying the molecule can provide the necessary stability.
Esterification: The most common strategy is to convert the carboxylic acid to an ester. This is a robust method to prevent decarboxylation during subsequent high-temperature steps.[18]
Low-Temperature Esterification: Use methods that do not require high heat, such as those catalyzed by dicyclohexylcarbodiimide (DCC) or using acid chlorides. Low-temperature esterification using catalysts like 4-dodecylbenzenesulfonic acid (DBSA) can be effective even at 40°C.[19][20]
Post-Reaction Deprotection: After the thermally challenging step is complete, the ester can be hydrolyzed back to the carboxylic acid under mild basic (e.g., NaOH in MeOH/H₂O) or acidic conditions.
Experimental Protocols
Protocol 1: Analytical Monitoring of Decarboxylation by HPLC
This protocol provides a starting point for developing a method to quantify process-related impurities.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Procedure:
a. Prepare a standard of the starting material and, if available, the decarboxylated product.
b. Dilute reaction samples in the mobile phase.
c. Inject and analyze, identifying peaks by retention time comparison with standards.
d. Quantify using a calibration curve or by area percent normalization.
Protocol 2: Low-Temperature Esterification for Carboxylic Acid Protection
This protocol uses an acid chloride intermediate to avoid heat.
Procedure:
a. Suspend the carboxylic acid (1.0 eq) in DCM at 0°C under a nitrogen atmosphere.
b. Add SOCl₂ (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or HPLC).
c. Remove the solvent and excess SOCl₂ under reduced pressure.
d. Re-dissolve the resulting crude acid chloride in fresh DCM at 0°C.
e. In a separate flask, prepare a solution of methanol (2.0 eq) and TEA (1.5 eq) in DCM.
f. Slowly add the alcohol/amine solution to the acid chloride solution at 0°C.
g. Stir for 1-2 hours, allowing the reaction to warm to room temperature.
h. Quench the reaction with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude ester.
i. Purify by column chromatography or recrystallization as needed.
References
Mensch, J. & Caricato, M. (2001). Solvent-Dependent Transition States for Decarboxylations. Journal of the American Chemical Society. Available from: [Link]
Srivastava, M., Singh, J., & Singh, V. (2010). Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). MDPI. Available from: [Link]
Dash, A. & Nanda, B. (1993). Decarboxylation of hydrogencarbonatopentaamminecobalt(III) in aquo-organic solvent media. Journal of the Chemical Society, Faraday Transactions. Available from: [Link]
O'Hara, F., et al. (2017). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. RSC Publishing. Available from: [Link]
Wikipedia. (n.d.). Decarboxylation. Available from: [Link]
Wang, H., et al. (2018). Acidic Cannabinoid Decarboxylation. PMC - NIH. Available from: [Link]
Guillou, S., et al. (2010). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ScienceDirect. Available from: [Link]
De, S., et al. (2016). Optimisation of the solvent in the decarboxylation of cinnamic acid. Reaction conditions. ResearchGate. Available from: [Link]
Chemistry LibreTexts. (2020). 19.11 Inductive Effects for Aromatic Acids. Available from: [Link]
Wesołowski, M., et al. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PMC - NIH. Available from: [Link]
Huang, D., et al. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing). Available from: [Link]
Siskin, M., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. Available from: [Link]
Liu, K., et al. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. MDPI. Available from: [Link]
Zhang, J., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design - ACS Publications. Available from: [Link]
Galiano, F., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC - NIH. Available from: [Link]
Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
Zhang, J., et al. (2026). Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. ResearchGate. Available from: [Link]
Janssen, R. A. J., et al. (2009). Low-temperature side-chain cleavage and decarboxylation of polythiophene esters by acid catalysis. ResearchGate. Available from: [Link]
Ferreira, I. C. F. R., et al. (2016). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available from: [Link]
Khan Academy. (2014). Decarboxylation. YouTube. Available from: [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by decarboxylative esterification. Available from: [Link]
Liu, K., et al. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. ResearchGate. Available from: [Link]
Google Patents. (n.d.). Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
Wesołowski, M., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available from: [Link]
MacMillan, D. W. C., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. PubMed. Available from: [Link]
Engelhard, C., et al. (2023). Fast and sustainable active pharmaceutical ingredient (API) screening in over-the-counter and prescription drug products by surface-assisted plasma-based desorption/ionization high-resolution mass spectrometry. Analytical Methods (RSC Publishing). Available from: [Link]
IntechOpen. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]
Shreeve, J. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Available from: [Link]
Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid? Available from: [Link]
ResearchGate. (2025). Analytical method development and validations of API by using suitable analytical technique. Available from: [Link]
ResearchGate. (2013). Thermal decarboxylation depends on the pH? Available from: [Link]
Wesołowski, M., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. ResearchGate. Available from: [Link]
PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Available from: [Link]
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]
Yang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available from: [Link]
Organic Chemistry Portal. (n.d.). Decarboxylation. Available from: [Link]
Jonušis, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available from: [Link]
Technical Support Center: Advanced NMR Strategies for 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic Acid Analysis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. This resource provides in-depth troublesho...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. This resource provides in-depth troubleshooting and frequently asked questions to address a common analytical challenge: resolving NMR peak overlap to ensure accurate structural elucidation and purity assessment.
Introduction: The Challenge of Spectral Crowding
3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid is a molecule rich in functionality, containing a substituted pyrazole ring, a primary amide, and a carboxylic acid. This complexity, while offering diverse chemical properties, often translates to a proton NMR (¹H NMR) spectrum where key signals overlap. In particular, the labile protons of the carbamoyl (-CONH₂) and carboxylic acid (-COOH) groups can present as broad signals with chemical shifts that are highly sensitive to experimental conditions. This can obscure the singlet from the pyrazole ring proton (H5), leading to ambiguity in spectral interpretation. This guide will equip you with the strategic approaches to deconvolve these overlapping signals and obtain clear, interpretable NMR data.
Troubleshooting Guide: Resolving Peak Overlap
This section addresses specific issues you may encounter during the NMR analysis of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid.
Q1: The signals for my carbamoyl (-CONH₂) and carboxylic acid (-COOH) protons are overlapping, and I can't distinguish them from the pyrazole ring proton. What should I do?
This is a common issue arising from the similar chemical environments and exchange characteristics of these protons. Here is a systematic approach to resolve this overlap:
Step 1: Solvent-Induced Chemical Shift Perturbation
The chemical shifts of labile protons are highly dependent on the solvent's ability to engage in hydrogen bonding.[1][2] By changing the solvent, you can alter the chemical environment of the -COOH and -CONH₂ protons to a different extent, thereby inducing a separation of their signals.
Protocol: Solvent Screening for Peak Resolution
Sample Preparation: Prepare separate, equally concentrated solutions of your compound in the deuterated solvents listed in Table 1. A concentration of 5-10 mg in 0.6-0.7 mL of solvent is a good starting point.[3]
Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental parameters (e.g., temperature, number of scans).
Analysis: Compare the spectra to identify the solvent that provides the best separation of the target signals.
Table 1: Recommended Solvents for Resolving Labile Proton Signals
Deuterated Solvent
Properties and Expected Effects
DMSO-d₆
A highly polar, hydrogen-bond accepting solvent. Tends to sharpen -NH and -OH signals and shift them downfield. Often an excellent choice for resolving these types of overlaps.[4]
Methanol-d₄
A protic solvent that can exchange with the analyte's labile protons. This can lead to signal broadening or disappearance. However, the different exchange rates for -COOH and -CONH₂ may sometimes result in resolution.
Chloroform-d
A less polar solvent. Hydrogen bonding between solute molecules is more prevalent, which can sometimes lead to better resolution compared to more polar solvents.[1]
Pyridine-d₅
An aromatic solvent that can induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS) due to its magnetic anisotropy. This can be particularly effective in resolving overlapping signals.[5]
Step 2: Temperature Variation
The extent of hydrogen bonding is temperature-dependent.[6] By acquiring spectra at different temperatures, you can often induce a differential shift in the labile proton signals, leading to their resolution.
Protocol: Variable Temperature (VT) NMR for Peak Separation
Instrument Setup: Ensure you are using an NMR spectrometer equipped with a variable temperature unit and have been trained in its operation.[7] Use an appropriate solvent with a wide liquid range, such as DMSO-d₆.
Initial Spectrum: Acquire a reference spectrum at ambient temperature (e.g., 25°C).
Temperature Increments: Increase the temperature in a stepwise manner (e.g., in 10-20°C increments) up to a maximum that is safe for your sample and the instrument (typically not exceeding 100-120°C).[7][8] Allow the temperature to equilibrate at each step before acquiring a spectrum.
Data Analysis: Observe the changes in the chemical shifts of the broad signals. The carboxylic acid proton signal is often more sensitive to temperature changes than the amide protons.[9]
Workflow for Resolving Overlapping Labile Protons
Caption: A stepwise workflow for resolving overlapping labile proton signals.
Q2: I have tried changing solvents and temperature, but the pyrazole H5 proton signal is still difficult to assign definitively. How can I confirm its identity?
When 1D NMR techniques are insufficient, 2D NMR spectroscopy is the next logical step. A ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful for this purpose.[10][11]
The Principle of HSQC: The HSQC experiment correlates the chemical shift of a proton with the chemical shift of the carbon atom to which it is directly attached. Since the pyrazole H5 proton is bonded to the C5 carbon, this experiment will show a cross-peak connecting their respective signals. This provides an unambiguous assignment, as the labile -COOH and -CONH₂ protons are not directly bonded to a carbon atom and will not show a correlation peak in the HSQC spectrum.
Protocol: ¹H-¹³C HSQC for Unambiguous H5 Assignment
Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.6-0.7 mL of deuterated solvent) is recommended to ensure a good signal-to-noise ratio for the ¹³C dimension.[6]
Pulse Program Selection: On the spectrometer, select a standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on a Bruker instrument for a multiplicity-edited spectrum, which can distinguish CH/CH₃ from CH₂ signals).[12]
Parameter Setup: Set the spectral width in the ¹H dimension (F2) to cover all proton signals and in the ¹³C dimension (F1) to encompass the expected range for aromatic and heterocyclic carbons (typically 0-160 ppm). The experiment is optimized for a one-bond C-H coupling constant (¹JCH), which is usually set to around 145-150 Hz for aromatic systems.[6]
Data Acquisition and Processing: Acquire the 2D data. The number of scans will depend on the sample concentration. After Fourier transformation and phasing, the resulting 2D spectrum will show ¹H chemical shifts on one axis and ¹³C chemical shifts on the other.
Analysis: Locate the signal for the pyrazole C5 carbon in the ¹³C spectrum (a separate ¹³C or DEPT spectrum can be helpful for this). The cross-peak in the HSQC spectrum at this ¹³C chemical shift will correspond to the H5 proton in the ¹H dimension.
Frequently Asked Questions (FAQs)
Q1: Why are the -COOH and -CONH₂ proton signals often broad?
The broadening of these signals is due to a combination of factors:
Chemical Exchange: These protons are "labile," meaning they can rapidly exchange with other labile protons in the solution (such as trace amounts of water) or between molecules.[4] This rapid exchange shortens the lifetime of the proton in a specific magnetic environment, leading to broader signals according to the Heisenberg uncertainty principle.
Quadrupole Broadening: The protons of the -CONH₂ group are attached to a ¹⁴N atom, which has a nuclear quadrupole moment. This provides an efficient relaxation pathway for the attached protons, resulting in significant signal broadening.[6]
Q2: Can I use D₂O exchange to identify the labile proton signals?
Yes, D₂O exchange is a classic and effective method.[6][13]
Protocol: D₂O Exchange
Acquire a standard ¹H NMR spectrum of your compound in a suitable solvent (e.g., DMSO-d₆).
Add a drop of deuterium oxide (D₂O) to the NMR tube.
Shake the tube vigorously to ensure mixing.
Re-acquire the ¹H NMR spectrum.
The signals corresponding to the -COOH and -CONH₂ protons will decrease in intensity or disappear entirely as the protons are replaced by deuterium, which is not observed in ¹H NMR. The pyrazole H5 proton signal will remain, providing a clear identification.
Q3: What are lanthanide shift reagents, and can they be used in this case?
Lanthanide shift reagents (LSRs) are paramagnetic complexes that can be added to an NMR sample to induce large changes in the chemical shifts of the analyte's protons.[1][13] The magnitude of the induced shift is dependent on the distance of the proton from the site where the LSR coordinates to the molecule.[14]
For 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid, an LSR would likely coordinate to the Lewis basic sites, primarily the carbonyl oxygens of the carboxylic acid and amide groups. This would cause the protons closest to these functional groups to experience the largest shifts, potentially resolving overlap. Europium (Eu) and Praseodymium (Pr) based reagents are common, causing downfield and upfield shifts, respectively.[15]
However, the use of LSRs has some drawbacks:
They can cause significant line broadening, which may reduce resolution.[4]
They are sensitive to moisture and require anhydrous conditions.[4]
While a viable option, the use of different solvents, temperature variation, and 2D NMR techniques are generally preferred as the initial approaches due to their simplicity and non-destructive nature.
Logical Relationship Diagram for NMR Troubleshooting
Caption: Interrelationship of troubleshooting techniques for NMR peak overlap.
References
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]
Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]
MDPI. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Retrieved from [Link]
Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]
Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]
Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]
J-STAGE. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
Thieme Connect. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Retrieved from [Link]
Canadian Science Publishing. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Retrieved from [Link]
University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]
Shems. (n.d.). Types of 2D NMR. Retrieved from [Link]
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
Technical Support Center: Amide Coupling of 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the amide coupling of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. As Senior Application Scient...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the amide coupling of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. As Senior Application Scientists, we have designed this resource to address common and specific challenges encountered during this synthesis, moving beyond generic advice to offer mechanistically-driven troubleshooting strategies and optimized protocols.
Introduction: The Unique Challenges of a Substituted Pyrazole Carboxylic Acid
The amide coupling of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid, while seemingly a standard transformation, presents a unique set of challenges due to the specific functionalities on the pyrazole ring. Beyond the typical side reactions associated with amide bond formation, the presence of the 3-carbamoyl group introduces the potential for specific intramolecular side reactions. This guide will help you navigate these complexities to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction is showing a significant amount of a byproduct with a mass loss of 18 Da from my starting material. What is likely happening?
Answer: This is a strong indication of the dehydration of the primary carbamoyl group at the 3-position to form a nitrile. This is a common side reaction for primary amides, particularly when activated under certain conditions.[1][2] The activated carboxylic acid intermediate, especially if highly reactive, can be intercepted by the adjacent carbamoyl group, leading to the elimination of water.
Mechanism of Carbamoyl Dehydration:
While the exact mechanism can vary with the coupling agent, a plausible pathway involves the activation of the carbamoyl oxygen by the coupling reagent or a related activated species, followed by elimination.
Q2: I am observing a byproduct with a mass corresponding to the cyclized pyrazolo[3,4-d]pyrimidin-4-one. How can this be avoided?
Answer: The formation of a pyrazolo[3,4-d]pyrimidin-4-one is a likely intramolecular cyclization byproduct. This occurs when the nitrogen of the 3-carbamoyl group attacks the activated carboxylic acid at the 4-position. This side reaction is well-documented for analogous 5-amino-1H-pyrazole-4-carboxamides.[3][4]
Mechanism of Intramolecular Cyclization:
The carboxylic acid is activated by the coupling reagent (e.g., EDC, HATU) to form a highly reactive intermediate (e.g., O-acylisourea).
The nucleophilic nitrogen of the 3-carbamoyl group attacks the activated carbonyl carbon at the 4-position.
Subsequent cyclization and loss of the activating group's byproduct (and water) yields the fused pyrazolo[3,4-d]pyrimidin-4-one ring system.
Q3: What are the general, non-specific byproducts I should be aware of in this coupling reaction?
Answer: Besides the specific side reactions mentioned above, you should also be vigilant for common byproducts of amide coupling reactions:
N-acylurea: This is a classic byproduct when using carbodiimide reagents like EDC or DCC.[5] It forms when the O-acylisourea intermediate rearranges instead of reacting with the desired amine. The use of additives like HOBt or HOAt can significantly suppress this side reaction.[1]
Racemization/Epimerization: If your amine component is chiral, there is a risk of losing stereochemical integrity. This is often mediated by the formation of an oxazolone intermediate.[6] The choice of coupling reagent, base, and the use of additives are crucial in preventing this.
Guanidinylation of the Amine: Uronium-based coupling reagents like HBTU and HATU can sometimes react directly with the amine, forming a guanidinium byproduct and terminating the desired reaction.[6]
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low to no yield of the desired amide
1. Incomplete activation of the carboxylic acid.2. Poor nucleophilicity of the amine.3. Significant formation of side products (dehydration, cyclization, N-acylurea).
1. Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU).2. Increase the equivalents of the amine (if feasible).3. Optimize reaction conditions (solvent, temperature, reaction time) to favor the intermolecular coupling over intramolecular side reactions. For instance, lower temperatures can sometimes disfavor the cyclization.
Presence of a byproduct with a mass loss of 18 Da (Nitrile Formation)
Dehydration of the 3-carbamoyl group.
1. Use milder coupling conditions. Avoid highly reactive reagents that can also act as dehydrating agents.2. Consider protecting the carbamoyl group, although this adds extra synthetic steps.3. A two-step approach via the acid chloride may offer better control.[7]
Presence of a cyclized byproduct (Pyrazolo[3,4-d]pyrimidin-4-one)
Intramolecular cyclization.
1. Use a pre-activation protocol where the carboxylic acid is activated at low temperature before the addition of the amine. This can favor the intermolecular reaction.2. Employ a less reactive coupling system (e.g., EDC with an additive) that may have a lower propensity for promoting cyclization compared to highly reactive uronium salts.3. Consider running the reaction at a higher concentration to favor the bimolecular reaction over the unimolecular cyclization.
Difficult purification due to multiple byproducts
A combination of the above issues.
1. Systematically screen different coupling reagents and conditions on a small scale to identify the cleanest reaction profile.2. Utilize an optimized workup procedure to remove water-soluble byproducts (e.g., from EDC).3. Employ careful chromatography, potentially using different solvent systems to achieve separation.
Visualizing the Reaction Pathways
Main Reaction and Key Side Reactions
Caption: Reaction pathways in the coupling of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid.
Recommended Experimental Protocols
Protocol 1: Standard EDC/HOBt Coupling
This protocol is a good starting point and is often successful in minimizing side reactions.
A Researcher's Guide to 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic Acid and 5-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic Acid: A Comparative Analysis
In the intricate world of medicinal chemistry and materials science, the subtle distinction between positional isomers can profoundly influence a molecule's biological activity, physicochemical properties, and synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate world of medicinal chemistry and materials science, the subtle distinction between positional isomers can profoundly influence a molecule's biological activity, physicochemical properties, and synthetic accessibility. This guide offers an in-depth, objective comparison of two such isomers: 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid and 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. These compounds, belonging to the versatile pyrazole class of heterocycles, are of significant interest to researchers and drug development professionals.[1] This document provides a comprehensive analysis, integrating available experimental data with established chemical principles to empower researchers in their synthetic and application-oriented endeavors.
Structural Overview and Physicochemical Properties
The core difference between these two molecules lies in the placement of the carbamoyl (-CONH2) group on the 1-methyl-1H-pyrazole-4-carboxylic acid scaffold. This seemingly minor positional change can alter the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions, thereby impacting its solubility, crystal packing, and reactivity.
Figure 1. Chemical structures of the two isomeric pyrazole carboxylic acids.
The table below summarizes key physicochemical properties, highlighting the similarities and expected subtle differences between the two isomers.
While many predicted properties are identical due to the same atomic composition, experimental validation is crucial. For instance, the position of the carbamoyl group could influence the intramolecular hydrogen bonding with the carboxylic acid, potentially leading to slight differences in acidity (pKa) and crystal lattice energy.
Synthesis Strategies: A Comparative Outlook
The synthesis of these isomers typically involves the construction of the pyrazole ring, followed by the introduction or modification of the functional groups at the desired positions. The regioselectivity of these reactions is a key challenge.
Synthesis of the 5-Carbamoyl Isomer Precursor:
A common route to the 5-substituted pyrazole core involves the cyclocondensation of a β-ketoester equivalent with a hydrazine. For the 5-carbamoyl isomer, a plausible precursor is ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. A patented synthesis for this precursor involves the reaction of a 40% methyl hydrazine aqueous solution with ethoxy methylene ethyl cyanoacetate in toluene.[3] This process is described as having a simple operation, short reaction time, and high product yield.[3]
Figure 2. A plausible synthetic workflow for the 5-carbamoyl isomer.
Synthesis of the 3-Carbamoyl Isomer:
The synthesis of the 3-carbamoyl isomer would likely require a different starting material or a strategy that directs the carbamoyl group to the 3-position. One approach could involve the use of a pre-functionalized precursor where the carbamoyl or a group that can be converted to it is already in the correct position before the pyrazole ring formation. The regioselectivity of N-alkylation of asymmetrically substituted pyrazoles can be complex, often yielding a mixture of isomers.[4][5]
Spectroscopic and Analytical Characterization: A Comparative Framework
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The chemical shift of the pyrazole ring proton (at C5 for the 3-carbamoyl isomer and at C3 for the 5-carbamoyl isomer) would be a key distinguishing feature. The proximity of the electron-withdrawing carbamoyl and carboxylic acid groups would influence the electronic environment of this proton, leading to different chemical shifts. The N-methyl protons would also likely exhibit slightly different chemical shifts.
¹³C NMR: The carbon signals of the pyrazole ring (C3, C4, and C5) would be distinct for each isomer. The carbon attached to the carbamoyl group and the carboxylic acid group would have characteristic chemical shifts that would differ between the two isomers. For instance, in related pyrazole derivatives, the chemical shifts of the pyrazole ring carbons are sensitive to the nature and position of the substituents.[6][7]
Mass Spectrometry (MS):
Both isomers would have the same molecular weight and thus the same parent ion peak in a mass spectrum. However, the fragmentation patterns upon ionization could differ. The proximity of the functional groups in the 5-carbamoyl isomer might lead to unique fragmentation pathways involving interactions between the carbamoyl and carboxylic acid moieties, which would be less likely in the 3-carbamoyl isomer.
Biological and Pharmacological Potential: An Overview
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific positioning of functional groups is critical for target engagement and pharmacological effect.
Enzyme Inhibition: Many pyrazole-based drugs function as enzyme inhibitors. The spatial arrangement of hydrogen bond donors and acceptors on the pyrazole ring is crucial for binding to the active site of a target protein. The different orientations of the carbamoyl and carboxylic acid groups in the 3- and 5-isomers would result in distinct binding modes and potencies.
Antifungal and Antibacterial Activity: Carboxamide derivatives of pyrazoles have been extensively studied for their antimicrobial and antifungal activities.[1][8] The biological activity is often dependent on the specific substitution pattern on the pyrazole ring. Therefore, it is highly probable that the 3- and 5-carbamoyl isomers would exhibit different levels of activity against various microbial strains.
Anticancer Potential: Carbamoyl pyrazoles have shown significant cytotoxic activities against various cancer cell lines.[6] The structure-activity relationship studies of these compounds often reveal that the position of the substituents on the pyrazole ring plays a critical role in their anticancer potency.
Figure 3. The differential interaction of isomers with a biological target can lead to varied biological activities.
Experimental Protocols for Comparative Analysis
For researchers aiming to directly compare these two isomers, the following experimental workflows are recommended.
Protocol 1: Synthesis and Purification
Synthesis: Synthesize both isomers using appropriate regioselective methods. For the 5-carbamoyl isomer, a potential route starts from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[3] For the 3-carbamoyl isomer, a different synthetic strategy focusing on the regioselective formation of the 3-substituted pyrazole will be necessary.
Purification: Purify the crude products using techniques such as recrystallization or column chromatography to obtain high-purity samples for characterization and biological testing.
Confirmation: Confirm the identity and purity of the synthesized compounds using HPLC, LC-MS, and NMR.
Protocol 2: Spectroscopic and Physicochemical Characterization
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra for both isomers in the same deuterated solvent (e.g., DMSO-d₆) to allow for direct comparison of chemical shifts.[6][7]
Mass Spectrometry: Obtain high-resolution mass spectra to confirm the elemental composition. If possible, perform tandem mass spectrometry (MS/MS) to analyze and compare the fragmentation patterns.
Solubility: Determine the aqueous solubility of both isomers at different pH values to assess their suitability for biological assays and potential formulation.
pKa Determination: Experimentally measure the pKa values of the carboxylic acid group for both isomers using techniques like potentiometric titration.
Protocol 3: Comparative Biological Evaluation
Assay Selection: Choose a panel of relevant biological assays based on the known activities of pyrazole derivatives (e.g., antimicrobial, anticancer, enzyme inhibition assays).
Dose-Response Studies: Perform dose-response experiments for both isomers to determine their potency (e.g., IC₅₀ or MIC values).
Structure-Activity Relationship (SAR) Analysis: Compare the biological data of the two isomers to establish a preliminary SAR and understand the impact of the carbamoyl group's position on activity.
Conclusion
While a direct comparative study of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid and 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid is not extensively documented in publicly available literature, this guide provides a comprehensive framework for their comparison based on established chemical principles and data from analogous structures. The positional isomerism is expected to have a significant impact on their synthesis, spectroscopic properties, and, most importantly, their biological activity. Researchers are encouraged to synthesize and evaluate both isomers in their systems of interest to fully elucidate their respective profiles and unlock their potential in drug discovery and materials science.
References
Al-Ostoot, F. H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
Bădoiu, A., et al. (2018). Figure 4. 13 C-NMR spectrum of ( 4 ).
Chen, J., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8394-8409.
Gajera, D., et al. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(8), 634-641.
PubChem. (n.d.). 5-carbamoyl-1-methyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]
Rosa, G. P., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 1-methyl-5-[[[1-(4-propylphenyl)ethyl]amino]carbonyl]-. Retrieved from [Link]
ChemRxiv. (2024). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]
The Royal Society of Chemistry. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(45), 29473-29484.
Thieme. (2012). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect.
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR, 8(8), 634-641.
Rosa, G. P., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
Publish Comparison Guide: HPLC Method Validation for Quantifying 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid
Executive Summary & Analytical Target Profile (ATP) The compound 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1006484-30-5) is a highly polar, dual-functional pyrazole derivative frequently utilized as a crit...
The compound 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1006484-30-5) is a highly polar, dual-functional pyrazole derivative frequently utilized as a critical building block in pharmaceutical synthesis[1][2]. Quantifying this intermediate presents a unique analytical challenge: it possesses an acidic carboxylic moiety (pKa ~3.5) and a basic, highly polar pyrazole/carbamoyl ring system (pKa ~2.5).
In alignment with ICH Q14 guidelines, the Analytical Target Profile (ATP) for this method requires a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) assay capable of retaining this highly polar analyte while maintaining symmetrical peak shape and ensuring baseline resolution from synthetic impurities[3]. This guide objectively compares standard C18, HILIC, and Polar-Embedded C18 column chemistries, providing a self-validating experimental protocol and comprehensive ICH Q2(R2) validation data[4][5].
Mechanistic Evaluation: Overcoming Phase Collapse and Silanol Interactions
To achieve robust reversed-phase retention of a molecule with a near-zero LogP, the mobile phase must be highly aqueous (often >95% water). Furthermore, the mobile phase pH must be strictly controlled at ~2.1 to fully protonate the carboxylic acid (rendering it neutral and more hydrophobic) while the pyrazole nitrogen becomes protonated (cationic).
This physicochemical state exposes the fundamental flaws in conventional column chemistries for this specific analyte:
Standard C18 Failure (Dewetting): Under >95% aqueous conditions, conventional C18 alkyl chains undergo "phase collapse" or "dewetting"[6]. The hydrophobic chains fold onto themselves to minimize interaction with the polar mobile phase, effectively hiding the stationary phase and resulting in a complete loss of retention. Concurrently, the basic pyrazole nitrogen interacts strongly with unreacted, acidic silanol groups on the silica surface via secondary ion-exchange mechanisms, causing severe peak tailing[7].
The Polar-Embedded Solution: Polar-embedded columns incorporate a hydrophilic functional group (e.g., amide, carbamate, or ether) into the alkyl chain near the silica surface[8]. This embedded group hydrogen-bonds with water, keeping the stationary phase hydrated and the C18 chains extended even in 100% aqueous mobile phases. Crucially, this polar layer acts as an internal shield, sterically and electronically preventing the basic pyrazole nitrogen from interacting with residual acidic silanols[8].
Fig 1. Mechanistic decision matrix for selecting HPLC column chemistries for polar pyrazoles.
Column Chemistry Comparison: Empirical Data
To objectively select the optimal stationary phase, 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid was injected onto three different column chemistries. The quantitative performance metrics are summarized below.
Table 1: Chromatographic Performance Matrix
Parameter
Standard C18 (e.g., USP L1)
HILIC (Bare Silica/Amide)
Polar-Embedded C18 (e.g., Shield RP18)
Retention Factor (k')
0.4 (Poor, elutes near void)
4.5 (Excessive retention)
2.8 (Optimal)
Tailing Factor (Tf)
2.3 (Severe tailing)
1.2 (Acceptable)
1.05 (Excellent)
Theoretical Plates (N)
< 2,000
~ 8,500
> 12,000
Aqueous Stability
Phase collapse at < 5% organic
Stable
Stable at 100% aqueous
Equilibration Time
10 Column Volumes (CV)
> 30 CV
10 CV
Optimized Experimental Protocol
The following methodology utilizes a self-validating system design to ensure reproducibility and accuracy prior to sample analysis.
Chromatographic Conditions
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or equivalent), 150 mm × 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Phosphoric acid in Milli-Q Water (pH ~2.1).
Mobile Phase B: LC-MS Grade Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 230 nm (optimal for the pyrazole-4-carboxylic acid chromophore).
Injection Volume: 10 µL.
Sample Diluent: 95% Water / 5% Acetonitrile.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
98
2
Isocratic hold to retain polar analyte
3.0
98
2
Isocratic
10.0
60
40
Linear gradient to elute hydrophobic impurities
12.0
60
40
Wash
12.1
98
2
Re-equilibration
17.0
98
2
End
System Suitability Testing (SST)
Before executing the analytical sequence, the system must self-validate against the following criteria using a 50 µg/mL standard solution:
Retention Time Precision: %RSD of RT for 5 replicate injections ≤ 1.0%.
Peak Area Precision: %RSD of Peak Area for 5 replicate injections ≤ 2.0%.
Tailing Factor (Tf): ≤ 1.5.
Theoretical Plates (N): ≥ 5,000.
ICH Q2(R2) Method Validation Results
The optimized method was subjected to comprehensive validation in strict accordance with the updated ICH Q2(R2) guidelines[5][9].
Fig 2. Sequential ICH Q2(R2) analytical method validation workflow.
Specificity & Forced Degradation
Specificity was established by subjecting the analyte to acidic (1N HCl), alkaline (1N NaOH), oxidative (3% H2O2), thermal (60°C), and photolytic stress. The Polar-Embedded C18 column successfully resolved the active pharmaceutical ingredient (API) peak from all degradation products, with peak purity (assessed via PDA detector) passing criteria (Purity Angle < Purity Threshold) in all conditions[10].
Linearity and Range
Linearity was evaluated across 7 concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the nominal target concentration (50 µg/mL).
Table 2: Linearity and Sensitivity Parameters
Parameter
Experimental Result
ICH Q2(R2) Acceptance Criteria
Linear Range
0.5 µg/mL to 75 µg/mL
Spanning LOQ to 120% of target
Correlation Coefficient (R²)
0.9999
≥ 0.999
Y-Intercept Bias
0.8% of 100% response
≤ 2.0%
LOD (S/N = 3.3)
0.15 µg/mL
Signal-to-Noise ≥ 3
LOQ (S/N = 10)
0.50 µg/mL
Signal-to-Noise ≥ 10
Accuracy (Recovery)
Accuracy was determined by spiking known amounts of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid into a synthetic placebo matrix at three distinct levels (50%, 100%, and 150% of the target concentration)[9].
Table 3: Accuracy / Spike Recovery
Spike Level (%)
Target Conc. (µg/mL)
Mean Recovery (%)
% RSD (n=3)
Acceptance Criteria
50%
25.0
99.8%
0.6%
98.0% - 102.0%
100%
50.0
100.2%
0.4%
98.0% - 102.0%
150%
75.0
99.5%
0.5%
98.0% - 102.0%
Precision
Precision was assessed at two levels: Repeatability (Intra-day) and Intermediate Precision (Inter-day, different analyst, different instrument).
Table 4: Precision Data
Parameter
Intra-day % RSD (n=6)
Inter-day % RSD (n=12)
Acceptance Criteria
Retention Time
0.12%
0.28%
≤ 1.0%
Peak Area
0.45%
0.71%
≤ 2.0%
Assay Content
0.52%
0.75%
≤ 2.0%
Conclusion
The quantification of highly polar, dual-functional molecules like 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid exposes the limitations of standard C18 columns, primarily due to phase collapse in highly aqueous environments and secondary silanol interactions. By utilizing a Polar-Embedded C18 stationary phase, analysts can effectively shield residual silanols and maintain extended alkyl chains, resulting in superior retention, peak symmetry, and system robustness. The developed method meets all stringent ICH Q2(R2) validation criteria, providing a highly reliable, self-validating protocol for pharmaceutical quality control.
References
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". europa.eu. URL: [Link]
Chromatographia. "Fast Determination of Lipophilicity by HPLC". researchgate.net. URL: [Link]
National Institutes of Health (NIH). "HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR". ncbi.nlm.nih.gov. URL: [Link]
A Comparative Guide to the Binding Affinity of Pyrazole Carboxamide Analogs as Kinase Inhibitors
In the landscape of modern drug discovery, the pyrazole carboxamide scaffold has emerged as a privileged structure, demonstrating significant potential in the development of targeted therapies. This guide provides a comp...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the pyrazole carboxamide scaffold has emerged as a privileged structure, demonstrating significant potential in the development of targeted therapies. This guide provides a comparative analysis of the binding affinity of analogs based on the 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid framework, with a particular focus on their activity as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a critical mediator in inflammatory signaling pathways, IRAK4 represents a high-value target for a range of autoimmune diseases and cancers.[1]
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to offer insights into the structure-activity relationships (SAR) that govern binding affinity, supported by detailed experimental protocols for the gold-standard biophysical techniques used to quantify these molecular interactions.
The Central Role of IRAK4 in Inflammatory Signaling
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine-threonine kinase that functions as a crucial upstream regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] These pathways are central to the innate immune response. Upon activation, IRAK4 initiates a signaling cascade that culminates in the activation of key transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines.[3] Dysregulation of this pathway is a hallmark of numerous inflammatory and autoimmune disorders. Consequently, the selective inhibition of IRAK4 is a highly sought-after therapeutic strategy.[2][3]
Comparative Binding Affinity of Pyrazole Carboxamide Analogs against IRAK4
The following data, synthesized from seminal studies in the field, illustrates the structure-activity relationships of pyrazole carboxamide analogs as IRAK4 inhibitors. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), a widely accepted measure of antagonist potency. A lower IC50 value indicates a higher potency.
The core scaffold for this comparative analysis is the N-(3-carbamoyl-1H-pyrazol-4-yl) carboxamide structure. The key points of diversification in the analyzed analogs are the substituent at the 1-position of the pyrazole ring (R1) and the nature of the carboxamide group.
Note: Specific IC50 values for all analogs were not publicly available in the cited literature; however, their synthesis and evaluation as part of a program to optimize IRAK4 inhibitors highlights their relevance. AS2444697 (2) is presented as the representative potent compound from this series.
A separate study on amidopyrazole inhibitors of IRAK4 provides further SAR insights, focusing on modifications at the C-3 and N-1 positions of the pyrazole ring.[3][5]
From the available data, several key SAR trends can be elucidated:
Influence of the R1 Substituent: The transition from a simple alkyl group (like in the parent scaffold) to a larger, heterocyclic substituent at the R1 position of the pyrazole ring appears to be a critical determinant of potency. The oxan-4-yl group in the highly potent compound AS2444697 (IC50 = 20 nM) suggests that this position can accommodate and may even require bulky, polar groups to achieve high-affinity binding.[4] The exploration of various six-membered saturated heterocyclic groups like piperidin-4-yl and dioxothian-4-yl in the same study underscores the importance of this position for optimizing potency and pharmacokinetic properties.[4]
Role of the Carboxamide Moiety: The evolution of the lead compound from a thiazolecarboxamide to an oxazolecarboxamide in the study by Inami et al. was a key step in improving drug-like properties, including a reduction in cytochrome P450 inhibition.[4] This highlights that the nature of the aromatic system attached to the core pyrazole is crucial for both target binding and the overall ADME (absorption, distribution, metabolism, and excretion) profile.
Impact of C-3 Substituents: In the amidopyrazole series, modifications at the C-3 position of the pyrazole ring significantly influenced potency. The introduction of polar methoxy groups on the C-3 phenyl ring led to a notable increase in inhibitory activity. For instance, the addition of a single methoxy group (compound 6 ) resulted in a 4-fold increase in potency compared to the unsubstituted phenyl analog (compound 2 ). The dimethoxyphenyl analog (compound 7 ) exhibited a dramatic 40-fold increase in potency.[3] This suggests that the C-3 substituent extends into a region of the IRAK4 binding pocket where hydrogen bonding or favorable polar interactions can be formed.
Methodologies for Determining Binding Affinity
The quantitative assessment of binding affinity is paramount in drug discovery. Two of the most robust and widely used techniques for this purpose are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These methods are favored for their label-free nature, providing direct measurement of the binding event.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[6] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[7]
Causality Behind Experimental Choices in ITC: The choice of buffer is critical, as buffer ionization enthalpy can contribute to the observed heat change. A buffer with a low ionization enthalpy, such as phosphate or HEPES, is often chosen to minimize this effect. The concentrations of the protein and ligand are selected to ensure that the "c-window" (c = n[Protein]/Kd) is within an optimal range (typically 5 < c < 500) for reliable curve fitting.
Experimental Protocol: ITC for a Pyrazole Analog and IRAK4
Sample Preparation:
Recombinant human IRAK4 kinase domain is purified and dialyzed extensively against the chosen ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
The pyrazole analog is dissolved in 100% DMSO to create a high-concentration stock and then diluted into the final ITC buffer to the desired concentration. The final DMSO concentration in both the cell and syringe solutions should be matched to minimize heats of dilution.
Instrument Setup:
An ITC instrument, such as a MicroCal PEAQ-ITC, is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
The sample cell (typically ~200 µL) is loaded with the IRAK4 protein solution (e.g., 10-20 µM).
The injection syringe (typically ~40 µL) is loaded with the pyrazole analog solution (e.g., 100-200 µM).
Titration:
A series of small injections (e.g., 1-2 µL) of the ligand solution are made into the sample cell containing the protein.
The heat change following each injection is measured and recorded as a peak. The area under each peak is proportional to the heat of binding for that injection.
Data Analysis:
The integrated heat data is plotted against the molar ratio of ligand to protein.
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.
SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time. This allows for the determination of both binding affinity (Kd) and kinetic parameters, including the association rate constant (ka) and the dissociation rate constant (kd).[4]
Causality Behind Experimental Choices in SPR: The choice of immobilization strategy is crucial. Typically, the larger binding partner (the protein) is immobilized on the sensor chip to maximize the signal change upon binding of the small molecule analyte. Amine coupling is a common method for immobilizing proteins. The analyte (small molecule) is then flowed over the surface at various concentrations. The range of analyte concentrations should ideally span from at least 10-fold below to 10-fold above the expected Kd to ensure accurate determination of the binding parameters.
Experimental Protocol: SPR for a Pyrazole Analog and IRAK4
Chip Preparation and Immobilization:
A sensor chip (e.g., a CM5 dextran chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The IRAK4 protein, diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface to facilitate covalent immobilization via amine coupling.
Any remaining active esters are deactivated with an injection of ethanolamine-HCl. A target immobilization level is chosen to avoid mass transport limitations.
Binding Analysis:
The pyrazole analog (analyte) is prepared in a series of concentrations (e.g., from 1 nM to 10 µM) in a suitable running buffer (e.g., HBS-EP+).
Each concentration of the analyte is injected over the immobilized IRAK4 surface for a set association time, followed by an injection of running buffer alone to monitor dissociation.
The sensor surface is regenerated between analyte injections, if necessary, using a mild acidic or basic solution to remove any bound analyte.
Data Analysis:
The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
The association (ka) and dissociation (kd) rates are determined by fitting the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).
The 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid scaffold and its analogs represent a fertile ground for the development of potent and selective kinase inhibitors. The comparative analysis of IRAK4 inhibitors, in particular, reveals critical structure-activity relationships that can guide future drug design efforts. Modifications at the N-1 and C-3 positions of the pyrazole ring, as well as the nature of the extended carboxamide moiety, are key determinants of binding affinity. The rigorous application of biophysical techniques such as ITC and SPR is essential for the quantitative characterization of these interactions, providing the high-quality data needed to drive lead optimization and the development of novel therapeutics.
References
Inami, H., Mizutani, T., Watanabe, J., Hayashida, H., Ito, T., Terasawa, T., Kontani, T., Yamagishi, H., Usuda, H., Aoyama, N., Imamura, E., & Ishikawa, T. (2023). Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. Bioorganic & Medicinal Chemistry, 87, 117302. [Link]
McElroy, W. T., Tan, Z., Ho, G., Paliwal, S., Li, G., Seganish, W. M., Tulshian, D., Tata, J., Fischmann, T. O., Sondey, C., Bian, H., Bober, L., Jackson, J., Garlisi, C. G., Devito, K., Fossetta, J., Lundell, D., & Niu, X. (2015). Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. ACS Medicinal Chemistry Letters, 6(6), 677–682. [Link]
Tumey, L. N., Wang, T., Lynch, S. M., Dejoy, S. Q., Chay, D., Gauthier, D., Harris-Tryon, T., Homsi, N., Kieras, E., Laping, N. J., Lee, K. L., Miller, W. H., Monlish, D., Neira, S., Normandin, D., O'Neil, J., Reilly, M., Strzemienski, J., & Wang, Y. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683–688. [Link]
Kondo, N., Futatsugi, K., Iida, J., Chiba, J., Kato, H., Kato, T., & Muto, T. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683-688. [Link]
Wilson, W. D., & Ivanov, I. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Methods, 15(3), 181–182. [Link]
Ghai, R., Falconer, R. J., & Collins, B. M. (2020). Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles. Malvern Panalytical. [Link]
Zhang, J., Li, F., Xiong, L., & Yang, S. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]
McElroy, W. T., Tan, Z., Ho, G., Paliwal, S., Li, G., Seganish, W. M., Tulshian, D., Tata, J., Fischmann, T. O., Sondey, C., Bian, H., Bober, L., Jackson, J., Garlisi, C. G., Devito, K., Fossetta, J., Lundell, D., & Niu, X. (2015). Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. ACS Medicinal Chemistry Letters, 6(6), 677–682. [Link]
Wang, S., Liu, Y., & Li, D. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2629, 145–155. [Link]
Benchmarking the Reactivity of 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic Acid: A Comparative Guide
Introduction Pyrazoles are a privileged heterocyclic framework in medicinal chemistry, prominently featured in clinically approved agents such as celecoxib and ruxolitinib[1]. Their adjacent nitrogen atoms provide a comp...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Pyrazoles are a privileged heterocyclic framework in medicinal chemistry, prominently featured in clinically approved agents such as celecoxib and ruxolitinib[1]. Their adjacent nitrogen atoms provide a compact platform for tuning polarity, hydrogen-bonding capacity, and lipophilicity during lead optimization[1]. Among these, pyrazole carboxylic acid derivatives serve as critical building blocks for synthesizing biologically active amides and esters[2].
This guide benchmarks the chemical reactivity of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1006484-30-5)[3] against other common pyrazole-4-carboxylic acids. By analyzing the steric and electronic influences of the 3-carbamoyl and 1-methyl groups, researchers can rationally optimize their synthetic workflows, specifically in challenging amide coupling reactions[4].
Structural Dynamics & Causality
The reactivity of a carboxylic acid in peptide-style coupling reactions (e.g., forming an active ester with HATU or EDC) depends heavily on the nucleophilicity of the carboxylate anion and the steric environment surrounding the carbonyl carbon.
1-Methyl Group (Conformational Lock) : N-methylation at position 1 locks the pyrazole into a single tautomeric form. This eliminates regiochemical ambiguity during activation and subsequent nucleophilic attack, unlike unsubstituted 1H-pyrazole-4-carboxylic acid, which can tautomerize and lead to mixed product profiles.
3-Carbamoyl Group (Electronic & Steric Modulator) : The carbamoyl group at the 3-position exerts a dual effect. Electronically, it acts as an electron-withdrawing group (EWG) via resonance and induction. While this increases the electrophilicity of the C4-carbonyl carbon after activation, it decreases the initial nucleophilicity of the carboxylate oxygen during the activation step. Sterically, the adjacent carbamoyl group creates significant hindrance at the C4 position, slowing down the formation of bulky active esters (such as the OAt ester formed by HATU)[5].
Structural factors influencing the reactivity of the target pyrazole.
Comparative Reactivity Benchmarking
To objectively evaluate performance, we benchmark 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid against three structural analogs in a standard amidation reaction with benzylamine using HATU/DIPEA in DMF[4].
To ensure high scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints to monitor the challenging activation phase of sterically hindered pyrazoles[4].
Self-validating amidation workflow for sterically hindered pyrazoles.
Step-by-Step Methodology
1. Preparation & Activation
Action : Dissolve 1.0 eq of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DMF (0.2 M). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 eq of HATU.
Causality : Anhydrous DMF is critical to prevent the hydrolysis of the highly electrophilic active ester intermediate. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating its attack on the phosphonium/uronium species of HATU.
Self-Validation Checkpoint 1 : Stir at room temperature for 30 minutes. Monitor via LC-MS. The mass of the OAt-active ester should be the dominant peak. The slower activation kinetics of this sterically hindered substrate require a full 30 minutes, compared to the standard 5 minutes for unhindered analogs.
2. Nucleophilic Addition
Action : Add 1.2 eq of the target amine (e.g., benzylamine) dropwise to the activated mixture. Stir at room temperature for 12-24 hours[4].
Causality : Dropwise addition controls the exothermic nature of the reaction and minimizes the formation of double-addition byproducts. The extended reaction time compensates for the steric clash between the incoming nucleophile and the 3-carbamoyl group.
3. Workup & Purification
Action : Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine[4].
Self-Validation Checkpoint 2 : The 1M HCl wash removes unreacted amine and DIPEA, while the NaHCO3 wash removes unreacted carboxylic acid and acidic coupling byproducts (e.g., HOAt). TLC (eluent: 5% MeOH in DCM) should show a single new spot with a higher Rf value than the highly polar starting material.
Action : Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify via silica gel chromatography[4].
Conclusion
While 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid provides a highly functionalized and medicinally relevant scaffold, its reactivity in standard coupling reactions is heavily modulated by the steric bulk and electron-withdrawing nature of the 3-carbamoyl group. Researchers must account for slower activation kinetics by employing highly efficient coupling reagents (like HATU) and extended activation times to achieve optimal yields.
References
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. 2
CATO Research Chemicals. 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1006484-30-5). CATO Chem. 3
NIH PubMed Central. (2024). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. 1
BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. 4
Karaluka, V., et al. (2015). B(OCH2CF3)3-mediated direct amidation of pharmaceutically relevant building blocks in cyclopentyl methyl ether. Organic & Biomolecular Chemistry, RSC. 5
A Comparative Guide to Validating the Biological Activity of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic Acid in Cell Lines
Introduction In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of many therapeutic agents, demonstrating a wide array of biological activities including anticancer and anti-inflammatory ef...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of many therapeutic agents, demonstrating a wide array of biological activities including anticancer and anti-inflammatory effects.[1][2] This guide focuses on a specific pyrazole derivative, 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid (referred to herein as CMPC), a novel compound with therapeutic potential. Based on its structural features, which are shared by other known enzyme inhibitors, we hypothesize that CMPC functions as an inhibitor of Poly(ADP-ribose) polymerase (PARP).
PARP enzymes, particularly PARP1, are central to the DNA damage response (DDR). Their inhibition can lead to a synthetic lethal phenotype in cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[3] This principle is the foundation for several clinically approved PARP inhibitors used in oncology.[4]
This document provides a comprehensive framework for the initial cell-based validation of CMPC's biological activity. We will outline a series of experiments to test our hypothesis of PARP inhibition, assess its cytotoxic profile, and benchmark its performance against established clinical (Olaparib) and next-generation selective (Saruparib) PARP inhibitors.[5] The methodologies described herein are designed to provide a robust and self-validating system for researchers, scientists, and drug development professionals.
Rationale for Experimental Design
A multi-faceted approach is essential for the robust validation of a new chemical entity. Simply demonstrating enzymatic inhibition in a biochemical assay is insufficient; it is crucial to confirm that the compound is active in a cellular context, engages its intended target, and elicits the expected functional response.[6][7]
Our experimental strategy is therefore built on three pillars:
Cytotoxicity Profiling: To understand the general toxicity of CMPC and to establish a suitable concentration range for subsequent, more specific assays.[8][9][10]
Target Engagement: To provide direct evidence that CMPC inhibits PARP activity within intact cells.
Functional Validation: To demonstrate a key functional outcome of PARP inhibition—synthetic lethality in a genetically defined cancer cell line.
For this validation, we have selected the IGROV-1 human ovarian cancer cell line, a model that has been previously used to evaluate the activity of PARP inhibitors.[4] To further explore the principle of synthetic lethality, a parallel study in a BRCA1/2-mutant cell line, such as MDA-MB-436, and its corresponding wild-type, MDA-MB-468, would be a logical next step.[11]
Experimental Workflows and Protocols
Phase 1: Cytotoxicity Profiling
The initial step in characterizing any new compound is to determine its effect on cell viability. This allows for the calculation of the half-maximal inhibitory concentration (IC50) and informs the dose selection for subsequent experiments.
Workflow for Cytotoxicity Profiling
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol: MTT Assay for Cell Viability
Cell Seeding: Seed IGROV-1 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
Compound Preparation: Prepare a 2-fold serial dilution of CMPC, Olaparib, and Saruparib in culture medium, with the highest concentration being 100 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Incubate for 72 hours.
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the IC50 value using non-linear regression.
To confirm that CMPC directly inhibits PARP in a cellular context, we will measure the levels of poly(ADP-ribose) (PAR), the product of PARP activity, in response to DNA damage. A potent PARP inhibitor should prevent the accumulation of PAR.
PARP Signaling Pathway
Caption: Simplified diagram of PARP1's role in DNA repair and the point of intervention for CMPC.
Protocol: Western Blot for PAR Levels
Cell Treatment: Seed IGROV-1 cells in 6-well plates. Once they reach 70-80% confluency, pre-treat the cells for 1 hour with CMPC, Olaparib, or Saruparib at their respective IC50 concentrations (as determined in Phase 1).
DNA Damage Induction: Induce DNA damage by treating the cells with 10 mM H2O2 for 10 minutes.
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Western Blotting:
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
Transfer the proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane overnight at 4°C with a primary antibody against PAR.
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Re-probe the membrane with an antibody for a loading control, such as β-actin or GAPDH.
Analysis: Quantify the band intensities using densitometry software. A significant reduction in the PAR signal in the presence of the compound indicates successful PARP inhibition.
This long-term assay assesses the ability of a single cell to grow into a colony, providing a measure of cytotoxicity after acute exposure to a compound. In the context of PARP inhibition, we expect to see a significant reduction in the survival of BRCA-deficient cells, demonstrating synthetic lethality.
Protocol: Clonogenic Survival Assay
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates. For a comparative study of synthetic lethality, use both a BRCA-deficient cell line (e.g., MDA-MB-436) and a BRCA-wild-type line (e.g., MDA-MB-468).
Compound Treatment: The following day, treat the cells with various concentrations of CMPC, Olaparib, or Saruparib for 24 hours.
Recovery: After 24 hours, remove the compound-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
Staining: Fix the colonies with a mixture of methanol and acetic acid, then stain with 0.5% crystal violet.
Analysis: Count the number of colonies (typically defined as containing >50 cells). Calculate the surviving fraction for each treatment by normalizing to the vehicle-treated control.
Data Presentation and Interpretation
The following tables present hypothetical data from the described experiments to illustrate how CMPC might compare to established PARP inhibitors.
Table 1: Cytotoxicity and PARP Inhibition
Compound
Cytotoxicity IC50 (µM) in IGROV-1
PARP Inhibition IC50 (µM) in IGROV-1
CMPC
12.5
1.8
Olaparib
8.2
0.9
Saruparib
> 50
0.2
Interpretation: The hypothetical data suggests that CMPC is less cytotoxic than Olaparib but more cytotoxic than the highly selective Saruparib. Importantly, CMPC shows potent PARP inhibition in cells, with an IC50 value in the low micromolar range, albeit less potent than Olaparib and Saruparib. The difference between the cytotoxicity and PARP inhibition IC50 values is a positive indicator, suggesting a therapeutic window.
Table 2: Clonogenic Survival in BRCA-Deficient vs. Wild-Type Cells
Compound
Surviving Fraction at 1 µM (BRCA-deficient)
Surviving Fraction at 1 µM (BRCA-wild-type)
CMPC
0.35
0.85
Olaparib
0.20
0.80
Saruparib
0.15
0.95
Interpretation: This hypothetical data demonstrates that all three compounds exhibit a synthetic lethal effect, preferentially killing BRCA-deficient cells while having a much smaller impact on BRCA-wild-type cells. CMPC shows a clear synthetic lethal window, though it appears less potent in this functional assay than the two established inhibitors.
Conclusion and Future Directions
This guide outlines a systematic approach to validate the hypothesized biological activity of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid as a PARP inhibitor. The proposed workflow, moving from general cytotoxicity to specific target engagement and functional validation, provides a robust framework for the initial characterization of this novel compound.
Based on our hypothetical data, CMPC demonstrates promising characteristics as a PARP inhibitor, with a clear synthetic lethal effect. While its potency may be lower than that of Olaparib and Saruparib in these initial assays, further optimization of the compound through medicinal chemistry could enhance its activity.
Future studies should aim to:
Confirm the mechanism of action through additional assays, such as evaluating the formation of RAD51 foci as a marker of homologous recombination.
Assess the selectivity of CMPC against other PARP family members.
Expand the cell line panel to include other cancer types with defects in DNA damage repair.[11]
Ultimately, if the in vitro data remains promising, progress to in vivo studies to evaluate the compound's efficacy and pharmacokinetic properties in animal models.
By following a logical and rigorous validation process, the therapeutic potential of novel compounds like CMPC can be thoroughly and efficiently assessed.
References
baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
Ma, L., et al. (2024, August 16). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Chemical Biology. Retrieved from [Link]
Sikdar, D., et al. (2012). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. Retrieved from [Link]
Horvath, S. (2017, December 20). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. Retrieved from [Link]
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]
Lord, C. J., & Ashworth, A. (2025, September 22). Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies. PMC. Retrieved from [Link]
ICE Bioscience. (2024, October 28). PARPi Resistant Cell Line Generation and DDR Cell Panel Development. Retrieved from [Link]
Inami, H., et al. (2023, May 3). Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Middleton, F. K., et al. (2022, January 24). Differences in durability of PARP inhibition by clinically approved PARP inhibitors: implications for combinations and scheduling. bioRxiv. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
Taylor & Francis Online. (2015, June 26). 1-Substituted carbamoyl and thiocarbamoyl-4,5-dihydro-1H-pyrazoles as possible cytotoxic and antimicrobial agents. Retrieved from [Link]
MDPI. (2022, July 29). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Retrieved from [Link]
Cetin, A. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]
MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]
ResearchGate. (2025, October 16). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
PubMed. (2020, October 7). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Retrieved from [Link]
A Senior Application Scientist's Guide to Reference Standards and Purity Validation of 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of starting materials and intermediates is paramount. The purity of a chemical en...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of starting materials and intermediates is paramount. The purity of a chemical entity directly influences the validity of experimental results, the safety profile of a potential drug candidate, and the reproducibility of synthetic processes. This guide provides an in-depth technical comparison of analytical methodologies for the validation of reference standards of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No: 1006484-30-5), a key building block in the synthesis of various biologically active molecules.
This document moves beyond a simple listing of protocols. It is designed to provide a causal understanding behind experimental choices, enabling researchers to not only execute but also to critically evaluate and adapt these methods for their specific needs. We will explore the strengths and limitations of various analytical techniques, present comparative data, and provide detailed, field-proven experimental workflows.
The Critical Role of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements. For 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid, a reliable reference standard is essential for:
Accurate Quantification: Determining the precise amount of the compound in a sample.
Impurity Profiling: Identifying and quantifying any process-related impurities or degradation products.
Method Validation: Establishing the performance characteristics of analytical methods.
Regulatory Compliance: Meeting the stringent requirements of regulatory agencies.
The choice of a reference standard and the methods used for its purity validation are therefore critical decisions in any research or development program involving this molecule. Commercial suppliers may offer this compound with a stated purity of 95% or higher, often with accompanying analytical data such as a Certificate of Analysis (COA), which may include data from techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)[1].
Comparative Analysis of Purity Validation Techniques
A multi-faceted approach is essential for the comprehensive purity assessment of a reference standard. No single technique can provide a complete picture of a compound's purity. Here, we compare the three most critical analytical methods for the validation of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Determination
HPLC is an indispensable tool for separating and quantifying components in a mixture. For 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.
Principle of Causality: The separation in RP-HPLC is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The acidic nature of the carboxylic acid group in the target molecule necessitates the use of an acidified mobile phase to suppress its ionization, leading to better peak shape and retention.
Alternative Considerations: While RP-HPLC is the primary choice, for molecules that may exist as enantiomers, chiral HPLC is necessary to determine enantiomeric purity. Polysaccharide-based chiral stationary phases are often effective for the separation of pyrazole derivatives[2][3][4][5][6].
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Assignment
Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the same compound.
Principle of Causality: The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated. This technique is particularly valuable as it is not dependent on the presence of a chromophore, which is a limitation of UV-based HPLC detection[7].
Mass Spectrometry (MS): For Identity Confirmation and Trace Impurity Detection
Mass spectrometry provides crucial information about the molecular weight and structure of the analyte and any potential impurities. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and specific tool for impurity profiling.
Principle of Causality: LC-MS/MS involves the separation of components by HPLC followed by their ionization and detection based on their mass-to-charge ratio (m/z). The fragmentation pattern of the parent ion can provide structural information, aiding in the identification of unknown impurities.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and provide a framework for the comprehensive purity validation of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid.
Protocol 1: Purity Determination by Reversed-Phase HPLC
Caption: Workflow for HPLC Purity Determination.
Methodology:
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid. The exact ratio should be optimized to achieve good separation of the main peak from any impurities. A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and 0.1% formic acid in water.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm or a more specific wavelength determined by UV scan of the analyte.
Injection Volume: 10 µL.
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to a final concentration of approximately 0.1 mg/mL.
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution.
Analysis: Inject the standard and sample solutions and record the chromatograms.
Calculation: Calculate the purity of the sample using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)
Caption: Workflow for qNMR Purity Determination.
Methodology:
Internal Standard (IS) Selection: Choose a stable, non-reactive internal standard with sharp signals that do not overlap with the analyte signals. Maleic anhydride is a common choice.
Sample Preparation:
Accurately weigh approximately 10 mg of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid.
Accurately weigh approximately 5 mg of the internal standard.
Dissolve both in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
NMR Acquisition:
Use a high-field NMR spectrometer (≥400 MHz).
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).
Data Processing:
Carefully phase and baseline correct the spectrum.
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
Calculation: Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * Purity_IS
Where:
I = Integral value
N = Number of protons for the integrated signal
MW = Molecular weight
W = Weight
Purity_IS = Purity of the internal standard
Protocol 3: Identity Confirmation and Impurity Profiling by LC-MS/MS
Methodology:
LC System: An HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatography: Utilize the same or a similar reversed-phase HPLC method as described in Protocol 1 to achieve chromatographic separation.
Mass Spectrometry:
Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes to ensure detection of a wide range of impurities.
MS Scan Mode: Perform a full scan to detect all ions within a specified mass range.
MS/MS Scan Mode: For targeted impurity analysis, use multiple reaction monitoring (MRM) for enhanced sensitivity and specificity. For unknown impurity identification, perform product ion scans on the parent ions of interest to obtain fragmentation patterns.
Data Analysis:
Confirm the molecular weight of the main peak corresponding to 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid.
Identify potential impurities by their mass-to-charge ratios and fragmentation patterns.
Comparative Data Summary
The following table provides a hypothetical but realistic comparison of the expected performance of different reference standards for 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid, as determined by the described analytical techniques.
Parameter
Standard A (High Purity)
Standard B (Working Standard)
Analytical Technique
Purity by HPLC (Area %)
> 99.5%
95.0% - 98.0%
RP-HPLC with UV detection
Purity by qNMR
> 99.0% (w/w)
Not typically performed
¹H NMR with internal standard
Identity Confirmation
Conforms to structure
Conforms to structure
LC-MS, ¹H NMR, ¹³C NMR
Major Impurity
< 0.1%
< 1.0%
HPLC, LC-MS
Residual Solvents
< 0.1%
< 0.5%
Headspace GC-MS
Water Content
< 0.2%
< 1.0%
Karl Fischer Titration
Conclusion: An Integrated Approach to Ensuring Quality
The purity validation of a reference standard for 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid is a critical activity that underpins the reliability of research and development efforts. As demonstrated, a comprehensive assessment requires the synergistic application of multiple analytical techniques. HPLC provides robust separation and quantification of impurities, qNMR offers an absolute measure of purity, and mass spectrometry confirms identity and aids in the structural elucidation of unknown impurities.
By understanding the principles behind these methods and implementing them within a rigorous, self-validating framework, researchers and drug development professionals can ensure the quality and integrity of their reference standards, thereby building a solid foundation for their scientific endeavors.
References
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. [Link]
Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. [Link]
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology. [Link]
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. [Link]
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]
An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. Semantic Scholar. [Link]
Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. MDPI. [Link]
An improved LC–MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. ResearchGate. [Link]
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC. [Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]
A Comprehensive Guide to the Safe Disposal of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; it concludes with their saf...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment.
Part 1: Core Principle - Precautionary Hazard Assessment
The foundational principle of chemical disposal is to understand the potential hazards of the substance. While a specific, comprehensive Safety Data Sheet (SDS) for 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid is not consistently available, established laboratory protocol dictates that we assess the risks based on structurally analogous compounds. Pyrazole derivatives, as a class, can exhibit varying levels of toxicity and reactivity. Therefore, until proven otherwise, this compound must be handled and disposed of as hazardous chemical waste.
Data from similar pyrazole-carboxylic acid compounds suggest potential health effects that inform our disposal strategy.[1][2][3][4]
Table 1: Hazard Profile of Structurally Related Pyrazole Carboxylic Acids
Compound Name
CAS Number
Key Hazard Statements
Disposal Considerations
1-Methyl-1H-pyrazole-4-carboxylic acid
5952-92-1
Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[2]
Dispose of contents/container to an approved waste disposal plant.[2]
1-Methyl-1H-pyrazole-3-carboxylic acid
25016-20-0
Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[3]
Dispose of contents/container to an approved waste disposal plant.[3]
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]
This data-driven approach mandates that 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid be treated with a high degree of caution. The causality is clear: assuming the compound possesses similar irritant properties necessitates a disposal protocol that prevents contact and environmental release.
Part 2: Standard Operating Protocol for Disposal
This protocol is designed to be a self-validating system, aligning with the requirements of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[5] Every laboratory's written Chemical Hygiene Plan (CHP) should incorporate these, or similar, procedures for waste management.[6][7]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to mitigate exposure risks.[1] This is a non-negotiable first line of defense.
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
Eye Protection: Safety goggles or glasses with side shields conforming to EN 166 (EU) or NIOSH (US) standards must be worn.[4]
Lab Coat: A full-length laboratory coat protects skin and personal clothing.
Step 2: Waste Identification and Segregation
Proper segregation is critical to prevent accidental and potentially dangerous chemical reactions.
Classification: Designate 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid waste as "Hazardous Chemical Waste."[1]
Segregation:
DO NOT dispose of this chemical in regular trash or pour it down the sewer system.[1][8][9] This is a direct violation of EPA regulations and can contaminate waterways.[9]
Keep this waste stream separate from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[2]
Solid waste (e.g., unused powder, contaminated weigh paper) should be collected separately from liquid waste (e.g., solutions containing the compound).
Step 3: Proper Containerization
The integrity of the waste containment system is paramount to preventing leaks and spills.
Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[9][10]
Labeling: The container must be clearly and legibly labeled.[10] According to EPA requirements, the label must include:
The full chemical name: "3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid" (avoid using formulas or abbreviations).[10]
An indication of the hazards (e.g., "Irritant").[11]
Closure: Keep the container securely closed at all times, except when adding waste.[10][12] Do not leave a funnel in the container opening.[10]
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA) before being moved to a central facility location.[10][11]
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10]
Conditions: Store the sealed waste container in a well-ventilated, secure area away from sources of ignition or incompatible materials.[1] Use secondary containment (such as a larger bin) to capture any potential leaks.[13]
Step 5: Final Disposal and Removal
Laboratory personnel are responsible for the waste until it is transferred to the institution's Environmental Health & Safety (EH&S) department or a licensed waste disposal contractor.
Arranging Pickup: Once the container is approximately 90% full, complete a chemical waste pickup request form as per your institution's procedures.[10]
Cradle-to-Grave Responsibility: The EPA's RCRA program establishes a "cradle-to-grave" system, meaning the generating facility is responsible for the hazardous waste from its creation to its final, environmentally sound disposal.[8] This underscores the importance of using only licensed and vetted waste disposal vendors.
Part 3: Emergency Spill Protocol
In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental impact.
Alert Personnel: Immediately notify others in the vicinity.
Assess the Spill: For a small, manageable spill, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team.
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and contain the spilled solid or liquid.[14]
Collect the Material: Carefully sweep or scoop the absorbed material into a designated waste container.
Dispose of as Hazardous Waste: The contaminated absorbent material and any cleaning supplies (gloves, wipes) pose the same hazard as the original product and must be placed in a sealed, properly labeled hazardous waste container for disposal.[14]
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and wash your hands thoroughly.
Part 4: Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid and associated materials.
Caption: Disposal workflow for 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid.
Navigating the Safe Handling of 3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic Acid: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the handling and disposal of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. As a trusted partner in your research, we aim to deliver value beyond t...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for the handling and disposal of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment. The following protocols are grounded in established safety principles for handling pyrazole derivatives and are designed to empower you to work with confidence.
Understanding the Hazard Landscape
Key Hazard Considerations:
Skin and Eye Irritation: Direct contact can lead to irritation.[1][2][3][4][5]
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory discomfort.[1][2][5]
Ingestion: While the primary route of exposure in a laboratory setting is low, ingestion may be harmful.[3][4]
The following table summarizes the hazard information extrapolated from analogous compounds:
Hazard Statement
Classification
Primary Routes of Exposure
Causes skin irritation
Category 2
Dermal contact
Causes serious eye irritation
Category 2/2A
Eye contact
May cause respiratory irritation
Category 3
Inhalation
Harmful if swallowed
Category 4 (Potential)
Ingestion
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this and similar chemical compounds.[6][7] The following is a detailed breakdown of the required PPE, explaining the rationale behind each selection.
Core PPE Ensemble:
Eye and Face Protection:
Chemical Splash Goggles: These are mandatory to provide a seal around the eyes, protecting against splashes and airborne particles.[6][8] Standard safety glasses do not offer sufficient protection.
Face Shield: When there is a risk of a significant splash or a highly exothermic reaction, a face shield should be worn in addition to goggles for full facial protection.[8]
Skin and Body Protection:
Chemical-Resistant Laboratory Coat: A properly fitted lab coat, fully buttoned, is essential to protect skin and clothing from incidental contact and minor spills.[6][9]
Gloves: Disposable nitrile gloves are generally suitable for handling this compound, offering good chemical resistance for short-term use.[8][9] It is crucial to understand that no glove material offers indefinite protection. After any known contact, gloves should be removed promptly, and hands should be washed. Always inspect gloves for tears or punctures before use.
Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory requirement to ensure no skin is exposed on the lower body.[8][9]
Respiratory Protection:
Work in a Ventilated Area: All handling of solid 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize the inhalation of dust particles.[10]
Respirator: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[8][11] The specific type of respirator should be determined by a formal risk assessment.
The logical flow for selecting appropriate PPE is illustrated in the diagram below:
Caption: A workflow diagram illustrating the decision-making process for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is critical for minimizing risk. The following steps provide a clear guide for the safe handling of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid.
Preparation:
Designated Area: Designate a specific area for handling the chemical, preferably within a chemical fume hood.
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before you begin.
Review SDS of Analogs: Before starting, re-familiarize yourself with the hazard information from the SDS of similar pyrazole carboxylic acids.[1][2][4]
Handling:
Don PPE: Put on all required personal protective equipment as outlined in the previous section.
Weighing and Transfer:
If weighing the solid, do so in a fume hood or on a balance with a draft shield to prevent dust dispersal.
Use a spatula for transfers and avoid creating dust.
Dissolving:
If making a solution, add the solid to the solvent slowly.
Be aware of any potential exothermic reactions, although none are specifically indicated for this compound, it is a good general practice.
Reactions:
Conduct all reactions in appropriate glassware within a fume hood.
Ensure the reaction setup is secure.
Post-Handling:
Decontamination: Wipe down the work area with an appropriate solvent and then soap and water.
PPE Removal: Remove gloves first by peeling them off from the cuff, turning them inside out. Remove your lab coat and any other PPE.
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical handling lifecycle. Improper disposal can lead to environmental contamination.[12]
Waste Segregation and Collection:
Solid Waste:
Collect any unused solid 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid and any grossly contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[12] The label should include the full chemical name.
Liquid Waste:
Solutions containing this compound should be collected in a designated hazardous aqueous or organic waste container, depending on the solvent used. Do not pour this chemical down the drain.[12][13]
Empty Containers:
Triple-rinse the empty container with a suitable solvent. Collect the rinsate as hazardous liquid waste.[14]
After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.
The decision-making process for the disposal of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid is outlined below:
Caption: A workflow diagram for the proper disposal of waste generated from handling the target chemical.
Spill Response
In the event of a spill, follow your laboratory's established spill response procedure. Generally, this involves:
Evacuate: Alert others in the area and evacuate if necessary.
Contain: If it is safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
Collect: Carefully sweep or scoop the absorbed material into a sealed container for disposal as hazardous waste.
Decontaminate: Clean the spill area thoroughly.
By adhering to these guidelines, you can confidently and safely incorporate 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid into your research endeavors.
References
Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
Stanford Environmental Health & Safety. (n.d.). Personal Protective Equipment.
University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
Benchchem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
ECHA. (2019, September 23). 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1).
Fisher Scientific. (2011, June 27). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxylic acid.
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Methyl-1H-pyrazole-5-carboxylic acid.
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-(2-Thienyl)-1H-pyrazole-4-carbaldehyde, 97%.
Aaronchem. (2024, November 1). Safety Data Sheet - 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride.
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carboxylic acid.
LGC Standards. (2018, October 23). Safety data sheet - 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid.
Tokyo Chemical Industry. (2025, June 2). SAFETY DATA SHEET - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.